C12 NBD Sphingomyelin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C41H73N6O9P |
|---|---|
Poids moléculaire |
825.0 g/mol |
Nom IUPAC |
[(E,2S,3R)-3-hydroxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H73N6O9P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-38(48)36(34-55-57(52,53)54-33-32-47(2,3)4)43-39(49)28-25-22-19-16-14-17-20-23-26-31-42-35-29-30-37(46(50)51)41-40(35)44-56-45-41/h24,27,29-30,36,38,48H,5-23,25-26,28,31-34H2,1-4H3,(H2-,42,43,45,49,52,53)/b27-24+/t36-,38+/m0/s1 |
Clé InChI |
FCQMKLRMKNYONQ-YPGNEAGUSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origine du produit |
United States |
Foundational & Exploratory
The Fluorescent Probe C12 NBD Sphingomyelin: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and application of C12 NBD Sphingomyelin (B164518), a vital tool in the study of lipid metabolism, membrane dynamics, and cellular signaling. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and a comprehensive overview of this fluorescent sphingolipid analog.
Introduction: Shedding Light on Sphingolipid Biology
The study of sphingolipids, a class of lipids integral to the structure and function of eukaryotic cell membranes, has been significantly advanced by the development of fluorescently labeled analogs. Among these, C12 NBD Sphingomyelin has emerged as a powerful tool for investigating the intricate pathways of sphingolipid metabolism and transport. Its utility stems from the attachment of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore to a sphingomyelin backbone containing a 12-carbon acyl chain. This modification allows for the direct visualization and quantification of sphingomyelin dynamics within cellular and model membrane systems.
The genesis of NBD-labeled lipids as membrane probes has provided researchers with a versatile methodology to explore membrane organization and dynamics.[1][2][3][4] this compound, a specific iteration of this technology, is particularly valuable as a substrate for sphingomyelinase, an enzyme central to sphingolipid signaling pathways.[5][6][7][8] Its fluorescence properties, with an excitation maximum around 470 nm and an emission maximum around 525 nm, are well-suited for standard fluorescence microscopy and spectroscopy techniques.[5][6][7]
Physicochemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in experimental settings. The key quantitative data for this molecule are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine | [9][10] |
| Molecular Formula | C41H73N6O9P | [7][8][9] |
| Molecular Weight | 825.03 g/mol | [8] |
| CAS Number | 254117-01-6 | [5] |
| Excitation Maximum (Ex) | ~470 nm | [5][6][7] |
| Emission Maximum (Em) | ~525 nm | [5][6][7] |
| Appearance | Yellow to orange solid powder | [7] |
| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol | [8] |
| Purity | ≥98% (by TLC) | [8] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common approach involves the acylation of sphingosylphosphorylcholine (B14255) with an NBD-labeled fatty acid. Another documented method for preparing fluorescently labeled sphingomyelin involves a reverse hydrolysis reaction catalyzed by sphingolipid ceramide N-deacylase.[5][8]
A representative synthetic pathway is outlined below:
References
- 1. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. avantiresearch.com [avantiresearch.com]
A Technical Guide to C12 NBD-Sphingomyelin: Mechanism of Action and Applications in Lipid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorescent Analogs in Sphingolipid Research
Sphingomyelin (B164518) (SM) is a critical sphingolipid component of mammalian cell membranes, particularly enriched in the plasma membrane, endosomes, and the trans-Golgi network.[1] Its metabolism and intracellular trafficking are intrinsically linked to fundamental cellular processes, including signal transduction, membrane domain formation (lipid rafts), and protein sorting.[1][2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of these pathways a priority for drug development.
To elucidate the complex dynamics of sphingomyelin, researchers utilize fluorescently labeled lipid analogs. C12 NBD-sphingomyelin (C12 NBD-SM) is one such tool, a synthetic sphingomyelin molecule featuring a 12-carbon acyl chain and a nitrobenzoxadiazole (NBD) fluorescent group. This probe serves as a proxy for natural sphingomyelin, allowing for the direct visualization of its uptake, transport, and metabolic fate within living cells using fluorescence microscopy.[4][5] This guide provides an in-depth overview of the mechanism of action of C12 NBD-sphingomyelin, details common experimental protocols, and presents key data and metabolic pathways in a structured format.
Mechanism of Action: How C12 NBD-Sphingomyelin Mimics Endogenous Lipid
The core principle behind using C12 NBD-SM is that it structurally resembles and is recognized by the cellular machinery that processes endogenous sphingomyelin. When introduced to cultured cells, the fluorescent analog is incorporated into the plasma membrane and subsequently trafficked through various intracellular compartments. Its movement and transformation can be tracked in real-time, providing insights into the broader sphingolipid metabolic network.
The metabolic journey of C12 NBD-SM typically involves several key steps:
-
Plasma Membrane Incorporation: C12 NBD-SM is initially inserted into the outer leaflet of the plasma membrane.
-
Endocytic Trafficking: The probe is internalized through endocytosis and can be sorted into different pathways. It may be transported to lysosomes for degradation or enter the endocytic recycling compartment to be returned to the plasma membrane.[6]
-
Golgi Apparatus Localization: A significant portion of internalized sphingomyelin is transported to the Golgi apparatus, a central hub for lipid synthesis and sorting.[2]
-
Enzymatic Conversion: C12 NBD-SM can act as a substrate for various enzymes. A primary metabolic conversion is its hydrolysis by neutral sphingomyelinase (N-SMase) at the plasma membrane or by acid sphingomyelinase in lysosomes.[7] This reaction cleaves the phosphocholine (B91661) headgroup, yielding C12 NBD-ceramide, another fluorescently active lipid that can be further metabolized or participate in signaling cascades.[7][8][9]
The NBD fluorophore is environmentally sensitive, meaning its fluorescence properties can change based on the polarity of its surroundings, which can provide additional information about the lipid environment within different organelles.[4]
Important Considerations and Limitations
While NBD-labeled lipids are invaluable tools, it is crucial to acknowledge their limitations. The presence of the relatively bulky and polar NBD group can alter the biophysical properties of the lipid.[5][10] This modification can influence:
-
Enzymatic Recognition: Some enzymes may process NBD-lipids differently than their natural counterparts. For instance, C12 NBD-ceramide is an effective substrate for neutral and alkaline ceramidases but is poorly recognized by acid ceramidase.[5][9]
-
Membrane Partitioning: The acyl chain length and the NBD tag affect how the lipid partitions into ordered (raft) and disordered membrane domains, which can alter its trafficking pattern compared to endogenous sphingomyelin.[6]
-
Metabolic Fate: Studies using the short-chain C6-NBD-SM have shown it is subject to extensive degradation at the plasma membrane, a fate that may not be fully representative of long-chain natural sphingomyelin.[7]
Therefore, results obtained with C12 NBD-SM should be interpreted with these potential artifacts in mind and, where possible, validated with complementary techniques.
Quantitative Data Summary
The following tables summarize quantitative data related to the use of NBD-labeled lipids in cellular studies. Data for the specific C12 NBD-sphingomyelin analog is limited in the literature; therefore, data from closely related NBD-lipid probes are included for comparative context.
Table 1: Subcellular Distribution of Fluorescent Sphingomyelin Analogs
| Cell Type | Fluorescent Probe | Chase Time (min) | Localization in Plasma Membrane (%) | Intracellular Localization | Citation |
|---|---|---|---|---|---|
| HeLa Cells | Pyr4SM (Short-chain) | 30 | ~75% | Diffuse intracellular | [6] |
| HeLa Cells | Pyr12SM (Long-chain) | 30 | ~50% | Perinuclear accumulation | [6] |
| Human Fibroblasts | C6-NBD-SM | 30-60 | Variable | Endosomes, Lysosomes |[6] |
Note: Pyrene (Pyr) labeled SMs are used here to illustrate the principle of chain-length-dependent trafficking. This behavior is expected to be similar for NBD-labeled analogs.
Table 2: Enzyme Substrate Specificity for NBD-Ceramide (Metabolite of NBD-SM)
| Enzyme | Substrate | Relative Activity | Notes | Citation(s) |
|---|---|---|---|---|
| Neutral Ceramidase (mouse liver) | C12 NBD-ceramide | High | Efficiently hydrolyzed | [9] |
| Alkaline Ceramidase (P. aeruginosa) | C12 NBD-ceramide | High | Efficiently hydrolyzed | [9] |
| Acid Ceramidase | C12 NBD-ceramide | Low / Negligible | Poor substrate |[5][9] |
Experimental Protocols
This section provides generalized methodologies for using C12 NBD-sphingomyelin to study lipid metabolism. Specific parameters should be optimized for each cell type and experimental question.
Cell Labeling with C12 NBD-Sphingomyelin
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of C12 NBD-SM in a suitable organic solvent (e.g., ethanol (B145695) or DMSO). For labeling, dilute the stock solution in a serum-free culture medium to a final concentration, typically ranging from 1-5 µM.
-
Labeling Incubation: Aspirate the growth medium from the cells and wash once with a balanced salt solution or serum-free medium. Add the NBD-SM labeling medium to the cells.
-
Incubation: Incubate the cells with the probe. To label the plasma membrane, this is often done at a low temperature (e.g., 4°C) for 30 minutes to inhibit endocytosis.
-
Chase Period: To study trafficking, wash the cells to remove excess probe and add fresh, pre-warmed complete growth medium. Incubate the cells at 37°C for various time points (the "chase" period) to allow for internalization and transport.
-
Imaging: At the end of the chase period, wash the cells and mount them for immediate live-cell imaging using a fluorescence or confocal microscope.
Lipid Extraction and Thin-Layer Chromatography (TLC) Analysis
This protocol allows for the separation and quantification of C12 NBD-SM and its fluorescent metabolites.
-
Cell Lysis: After the chase period, wash cells with cold phosphate-buffered saline (PBS) and scrape them into a solvent-resistant tube.
-
Lipid Extraction: Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch procedure, which uses a chloroform/methanol mixture to separate lipids from aqueous cellular components.
-
Sample Concentration: Dry the lipid-containing organic phase under a stream of nitrogen gas and re-dissolve the lipid film in a small volume of a suitable solvent (e.g., chloroform/methanol 2:1, v/v).
-
TLC Separation: Spot the extracted lipid samples onto a silica (B1680970) gel TLC plate alongside standards for C12 NBD-SM and C12 NBD-ceramide.
-
Chromatography: Develop the TLC plate in a chamber containing a mobile phase solvent system designed to separate sphingolipids, such as chloroform/methanol/acetic acid (e.g., 70:30:1, v/v/v).[11]
-
Detection and Quantification: After development, dry the plate and visualize the fluorescent lipid spots using a UV transilluminator or a fluorescence scanner. The intensity of the spots can be quantified using densitometry software to determine the relative amounts of the parent compound and its metabolites.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key metabolic pathways and experimental logic associated with the use of C12 NBD-sphingomyelin.
Caption: Metabolic fate of C12 NBD-Sphingomyelin after cellular uptake.
Caption: Experimental workflow for studying sphingomyelin metabolism.
Caption: Overview of sphingolipid metabolism highlighting the SM-Cer axis.
References
- 1. Biological functions of sphingomyelins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. LIPID TRANSFER PROTEIN BINDING OF UNMODIFIED NATURAL LIPIDS AS ASSESSED BY SURFACE PLASMON RESONANCE METHODOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Fluorescent Lipid Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorescent lipid probes, essential tools for visualizing and understanding the intricate roles of lipids in cellular processes. From the dynamic landscape of cellular membranes to the metabolic hubs of lipid droplets, these probes offer unparalleled insights into lipid localization, trafficking, and function. This document details the core principles of fluorescent lipid probes, their diverse applications, quantitative properties, and detailed protocols for their effective use in cellular imaging.
Introduction to Fluorescent Lipid Probes
Fluorescent lipid probes are molecules designed to localize within specific lipid-rich environments in cells and report on their surroundings through fluorescence.[1] These probes can be broadly categorized into two main types:
-
Extrinsic Probes: These are fluorophores that are not naturally part of the lipid molecule but are conjugated to a lipid or a lipophilic moiety. This category includes popular dyes like BODIPY and NBD attached to fatty acids, phospholipids, or cholesterol.[2]
-
Intrinsic Probes: These probes are inherently fluorescent due to their chemical structure, which mimics that of endogenous lipids. A classic example is Laurdan, whose fluorescence properties are sensitive to the lipid packing of the membrane.
The choice of a fluorescent lipid probe depends on the specific application, the target organelle or lipid species, and the imaging modality. Key considerations include the probe's photostability, brightness, sensitivity to the local environment, and potential to perturb the biological system.[3]
Classification of Fluorescent Lipid Probes
Fluorescent lipid probes can be classified based on their chemical structure, the lipid they mimic or bind to, or their photophysical properties. A logical classification is essential for selecting the appropriate probe for a given biological question.
Quantitative Data of Common Fluorescent Lipid Probes
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for some of the most widely used fluorescent lipid probes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Applications |
| BODIPY 493/503 | 493 | 503 | ~80,000 | ~0.9 | Lipid droplets, neutral lipids[4][5] |
| BODIPY FL | 503 | 512 | >80,000 | 0.9 | General lipid labeling[5] |
| Nile Red | 552 (in methanol) | 636 (in methanol) | - | Environment-dependent | Lipid droplets, hydrophobic environments[6][7] |
| NBD-PE | 465 | 535 | - | - | Phospholipid trafficking, membrane fusion |
| Laurdan | 340-360 | 440 (ordered phase), 490 (disordered phase) | - | Environment-dependent | Membrane fluidity, lipid rafts[8] |
Experimental Protocols
The successful application of fluorescent lipid probes relies on robust and reproducible experimental protocols. Below are detailed methodologies for cell labeling and imaging.
General Workflow for Live-Cell Imaging
The following diagram outlines a typical workflow for labeling and imaging live cells with fluorescent lipid probes.
Detailed Protocol for BODIPY 493/503 Staining of Lipid Droplets
This protocol is adapted for staining neutral lipid droplets in cultured cells.[9][10]
Materials:
-
BODIPY 493/503 stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (serum-free for labeling)
-
Live-cell imaging buffer (e.g., HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency.
-
Working Solution Preparation: Dilute the BODIPY 493/503 stock solution in serum-free medium or PBS to a final concentration of 1-2 µM.[10]
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Add the BODIPY 493/503 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm PBS or live-cell imaging buffer.[]
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for BODIPY 493/503 (Excitation/Emission: ~493/503 nm).[12]
-
Detailed Protocol for Nile Red Staining of Lipid Droplets
Nile Red is a fluorogenic probe, meaning its fluorescence is significantly enhanced in hydrophobic environments.[6][7]
Materials:
-
Nile Red stock solution (1 mM in DMSO)[6]
-
PBS or HBSS
-
Cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Working Solution Preparation: Prepare a 200 to 1000 nM working solution of Nile Red in a suitable buffer like HBSS.[6]
-
Cell Labeling:
-
Wash cells with PBS.
-
Add the Nile Red working solution and incubate for 5-10 minutes at room temperature or 37°C, protected from light.[6]
-
-
Imaging:
-
Image the cells directly. For better selectivity for lipid droplets, use excitation around 450-500 nm and emission >528 nm (yellow-gold fluorescence). For general lipid staining, use excitation around 515-560 nm and emission >590 nm (red fluorescence).[6]
-
Cell Fixation
For certain applications, cell fixation is required after labeling. Formaldehyde-based fixatives are generally compatible with many fluorescent lipid probes.
Protocol for Paraformaldehyde (PFA) Fixation:
-
After the final washing step of the labeling protocol, add 4% PFA in PBS to the cells.
-
Incubate for 15-30 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
-
The cells can now be stored at 4°C for a few days, protected from light, before imaging.
Note: Organic solvents like methanol (B129727) or acetone (B3395972) can extract lipids and are generally not recommended for fixing cells stained with lipophilic probes, unless specifically validated.[13]
Applications in Visualizing Signaling Pathways
Lipids are crucial second messengers in a multitude of signaling pathways. Fluorescent lipid probes have been instrumental in dissecting the spatial and temporal dynamics of these signaling events.
The Phosphoinositide (PI) Signaling Pathway
Phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol (3,4,5)-trisphosphate (PIP3), are key regulators of cell growth, proliferation, and survival.[14] Fluorescently tagged protein domains that specifically bind to these lipids are widely used as probes to visualize their distribution and dynamics.
A prominent example is the use of the Pleckstrin Homology (PH) domain of Phospholipase Cδ1 (PLCδ1), fused to a fluorescent protein (e.g., GFP), to specifically label PIP2 in the plasma membrane.[15] The activation of PI3-kinase (PI3K) leads to the phosphorylation of PIP2 to form PIP3, which can be visualized by the recruitment of a different fluorescently tagged PH domain (e.g., from Akt) to the membrane.
Ceramide-Mediated Apoptosis
Ceramides are bioactive sphingolipids that play a central role in cellular stress responses, including apoptosis.[16][17] Fluorescently labeled ceramides, such as those conjugated to BODIPY or NBD, can be used to track their subcellular localization and accumulation during apoptosis. Increased ceramide levels, particularly in mitochondria, are associated with the initiation of the apoptotic cascade.[2] The use of these probes allows for the visualization of ceramide-enriched membrane platforms that are thought to be crucial for the recruitment and activation of downstream apoptotic effectors.[18]
Conclusion
Fluorescent lipid probes are indispensable tools in modern cell biology and drug discovery. Their ability to provide high-resolution spatial and temporal information about lipids in living cells has profoundly advanced our understanding of lipid metabolism, membrane dynamics, and lipid-mediated signaling. The continued development of novel probes with improved photophysical properties and targeting specificities will undoubtedly open up new avenues for investigating the complex world of cellular lipids. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize these powerful tools in their scientific endeavors.
References
- 1. phys.libretexts.org [phys.libretexts.org]
- 2. Visualizing Bioactive Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. BODIPY | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Nile Red | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. agilent.com [agilent.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Single-molecule Super-resolution Imaging of Phosphatidylinositol 4,5-bisphosphate in the Plasma Membrane with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
A Technical Guide to C12 NBD Sphingomyelin: Spectral Properties and Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12 NBD Sphingomyelin (B164518) (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine) is a fluorescently labeled analog of sphingomyelin, a crucial component of cell membranes and a key player in cellular signaling.[1][2][3] The molecule consists of a sphingosine (B13886) backbone, a phosphocholine (B91661) headgroup, and a C12 acyl chain tagged with the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore.[1][4][5] This fluorescent labeling allows for the sensitive detection and tracking of sphingomyelin metabolism, transport, and localization within cellular and model membrane systems.[1][5][6] Its utility extends to the study of lipid rafts, membrane dynamics, and the activity of sphingomyelin-metabolizing enzymes.[3]
The NBD group is a solvatochromic fluorophore, meaning its spectral properties are sensitive to the polarity of its environment.[7][8][9] This characteristic makes C12 NBD Sphingomyelin a powerful tool for probing the biophysical properties of membranes.[7][10] This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its use, and visualizations of relevant cellular pathways and workflows.
Core Spectral and Physicochemical Properties
The fluorescence of this compound is dictated by the NBD fluorophore attached to the acyl chain. The spectral characteristics are influenced by the local environment, a property known as solvatochromism.[7][8]
| Property | Value | Source(s) |
| Molecular Formula | C41H73N6O9P | [1][4][11] |
| Molecular Weight | ~825.03 g/mol | [1][4] |
| Excitation Maximum (λex) | ~460 - 470 nm | [5][6][12] |
| Emission Maximum (λem) | ~525 - 540 nm | [5][6][12] |
| Solubility | Soluble in Chloroform:Methanol (2:1) and Methanol | [1] |
Note: The exact excitation and emission maxima can shift depending on the solvent polarity and the lipid environment.[8][13] In non-polar environments, the emission tends to be blue-shifted with a higher quantum yield, while in polar, aqueous environments, the emission is red-shifted and often quenched.[13][14]
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Trafficking
This protocol details the process for labeling live cells with this compound to visualize its uptake and intracellular transport.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
-
Live-cell imaging chamber or glass-bottom dish
-
Adherent cells cultured on coverslips or in imaging dishes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a 1-5 mM stock solution.
-
Store the stock solution at -20°C, protected from light.[12]
-
-
Preparation of Labeling Solution:
-
Prepare a solution of fatty acid-free BSA in HBSS (e.g., 1 mg/mL).
-
Dilute the this compound stock solution into the BSA solution to a final concentration of 1-10 µM. The BSA helps to solubilize the lipid and facilitate its delivery to the cells.
-
Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.[12]
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed HBSS.
-
Incubate the cells with the this compound-BSA complex solution for 15-60 minutes at 37°C. The optimal incubation time will depend on the cell type and experimental goals.[12]
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with pre-warmed HBSS or imaging medium.[12]
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with a filter set appropriate for NBD (e.g., excitation filter 470/40 nm, dichroic mirror with a cut-on at ~500 nm, and an emission filter of 525/50 nm).[12]
-
Protocol 2: In Vitro Sphingomyelinase Activity Assay
This protocol provides a method for measuring the activity of sphingomyelinase (SMase) enzymes using this compound as a fluorescent substrate. The assay relies on the separation and quantification of the fluorescent product, C12 NBD-ceramide.[1]
Materials:
-
This compound
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
Reaction buffer (specific to the SMase being assayed, e.g., for neutral SMase: 25 mM sodium phosphate (B84403) buffer, pH 7.0, containing 0.2% Triton X-100)[5][6]
-
Chloroform/Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel)
-
TLC developing solvent (e.g., chloroform/methanol/0.02% CaCl2; 5:4:1, v/v/v)[5][6]
-
Fluorescence scanner or TLC plate reader
Procedure:
-
Enzyme Reaction:
-
Lipid Extraction:
-
Stop the reaction by adding chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Thin Layer Chromatography (TLC):
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.[6]
-
Resuspend the dried lipid film in a small volume of chloroform/methanol (2:1).[5][6]
-
Spot the resuspended lipids onto a TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top of the plate.
-
-
Quantification:
-
Allow the TLC plate to dry completely.
-
Visualize and quantify the fluorescent spots corresponding to this compound and its degradation product, C12 NBD-ceramide, using a fluorescence scanner with excitation at ~470 nm and emission at ~525 nm.[5][6]
-
The enzyme activity can be calculated based on the amount of product formed over time.
-
Signaling Pathways and Experimental Workflows
Sphingomyelin Metabolism and Signaling
Sphingomyelin is a central molecule in a complex network of lipid signaling. Its hydrolysis by sphingomyelinases yields ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and senescence.[15] Ceramide can be further metabolized to other bioactive sphingolipids.
Caption: Simplified pathway of sphingomyelin metabolism and signaling.
Experimental Workflow for Cellular Uptake and Trafficking Studies
The following diagram outlines a typical workflow for investigating the endocytic trafficking of this compound in cultured cells.
Caption: Workflow for this compound cellular trafficking experiments.
Sphingomyelin Endocytic Pathway
Sphingomyelin is internalized from the plasma membrane through endocytosis. Its subsequent sorting and trafficking to various intracellular compartments, such as the Golgi apparatus and endosomes/lysosomes, can be tracked using fluorescent analogs like this compound.[16] The specific endocytic route can be dependent on the acyl chain length of the sphingomyelin.[17]
Caption: General overview of the endocytic trafficking pathway of sphingomyelin.
Fluorescence Quenching Applications
The fluorescence of the NBD group can be quenched by certain molecules, a property that can be exploited in experimental designs. For instance, sodium dithionite (B78146) is a membrane-impermeable quenching agent that can be used to selectively quench the fluorescence of this compound in the outer leaflet of the plasma membrane.[10][18] This allows for the specific study of the lipid population in the inner leaflet and the dynamics of its translocation across the membrane.[10][18]
Conclusion
This compound is a versatile and powerful tool for researchers in cell biology, biochemistry, and drug development. Its well-characterized spectral properties, environmental sensitivity, and utility as a substrate for key enzymes make it an indispensable probe for elucidating the complex roles of sphingomyelin in cellular function and disease. The protocols and diagrams provided in this guide offer a solid foundation for the effective application of this fluorescent lipid analog in a variety of experimental contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. avantiresearch.com [avantiresearch.com]
- 5. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avantiresearch.com [avantiresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dithionite quenching rate measurement of the inside-outside membrane bilayer distribution of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Membrane Incorporation of C12 NBD Sphingomyelin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and experimental methodologies associated with the incorporation of C12 NBD Sphingomyelin (B164518) into cellular membranes. C12 NBD Sphingomyelin (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine) is a fluorescent analog of sphingomyelin, a crucial component of mammalian cell membranes. Its utility as a probe in cell biology stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) group, which allows for the visualization and tracking of sphingomyelin dynamics within living cells.
Core Concepts of this compound Membrane Incorporation
The incorporation of this compound into cellular membranes is a multi-step process that begins with its introduction to the extracellular environment and culminates in its distribution within various intracellular compartments. The primary mechanism of initial incorporation is the spontaneous insertion of the lipid analog into the outer leaflet of the plasma membrane. This process is driven by the hydrophobic dodecanoyl chain, while the polar headgroup and the NBD moiety remain oriented towards the aqueous environment.
Several key factors influence the efficiency and kinetics of this incorporation:
-
Delivery Vehicle: this compound is typically delivered to cells complexed with a carrier protein like bovine serum albumin (BSA) or within liposomes. These carriers facilitate the transfer of the lipid monomer to the cell surface.
-
Temperature: Initial incubation is often performed at low temperatures (e.g., 4-7°C) to allow for insertion into the plasma membrane while minimizing energy-dependent internalization processes like endocytosis.[1][2][3]
-
Lipid Structure: The length of the acyl chain (C12 in this case) and the presence of the bulky NBD group can influence the biophysical properties and subsequent trafficking of the analog compared to its endogenous counterparts.[4][5]
Following its insertion into the plasma membrane, this compound can undergo several fates, including:
-
Lateral Diffusion: The molecule can diffuse laterally within the plane of the plasma membrane, potentially partitioning into specific microdomains such as lipid rafts.
-
Internalization: Upon warming to physiological temperatures (e.g., 37°C), the fluorescent sphingomyelin is internalized through various endocytic pathways.[1][2][3][4] This process is energy-dependent.[2]
-
Intracellular Trafficking: Once internalized, this compound is transported to various organelles, including the Golgi apparatus, recycling endosomes, and late endosomes/lysosomes.[4][6] The specific trafficking route can be cell-type dependent.[6]
-
Metabolism: The NBD-labeled sphingomyelin can be metabolized by cellular enzymes, leading to the formation of other fluorescent sphingolipid analogs.[1][2]
-
Recycling: A portion of the internalized this compound can be recycled back to the plasma membrane.[1][2][3]
Quantitative Data on NBD-Sphingomyelin Dynamics
The following tables summarize quantitative data from various studies on the dynamics of NBD-labeled sphingomyelin in cultured cells.
| Parameter | Cell Type | Value | Reference |
| Recycling Half-Time | Chinese Hamster Ovary (CHO-K1) | ~40 minutes | [1][3] |
| Internalization Time | Chinese Hamster Ovary (CHO-K1) | 10-15 minutes to perinuclear region | [1][2][3] |
| Experimental Condition | Cell Type | NBD-Lipid Concentration | Incubation Time & Temperature | Observation | Reference |
| Initial Labeling | Chinese Hamster Ovary (CHO-K1) | Not specified (from liposomes) | 7°C | Insertion into plasma membrane | [1][2][3] |
| Internalization | Chinese Hamster Ovary (CHO-K1) | Not specified | 10-30 minutes at 37°C | Transport to a perinuclear region | [2] |
| Uptake Assay | Adherent Mammalian Cells | 4 µM | 20 minutes on ice (labeling), up to 60 minutes at 20°C (internalization) | Visualization of lipid internalization | [5][7] |
| Flow Cytometry Assay | Mammalian Cell Lines | Not specified | Not specified | Quantitative analysis of lipid uptake | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key experiments involving this compound.
Protocol 1: Labeling of Live Cells with this compound
Objective: To label the plasma membrane of living cells with this compound for subsequent imaging or analysis.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
-
Cultured cells on coverslips or in culture dishes
-
Ice bath
Procedure:
-
Preparation of NBD-SM/BSA Complex:
-
Prepare a 5 µM solution of this compound in HBSS/HEPES containing defatted BSA. This is achieved by slowly adding the lipid stock solution to the BSA-containing buffer while vortexing to facilitate complex formation.
-
-
Cell Preparation:
-
Wash cultured cells grown on coverslips twice with ice-cold HBSS/HEPES.
-
-
Labeling:
-
Incubate the cells with the NBD-SM/BSA complex for 30 minutes at 4°C on an ice bath. This temperature facilitates insertion into the plasma membrane while inhibiting endocytosis.
-
-
Washing:
-
Rinse the cells several times with ice-cold HBSS/HEPES to remove unbound NBD-SM/BSA complex.
-
-
Imaging/Analysis:
-
The cells are now ready for imaging of plasma membrane staining or for a chase incubation at 37°C to follow internalization.
-
Protocol 2: Back-Exchange to Quantify Internalized NBD-Sphingomyelin
Objective: To remove NBD-Sphingomyelin remaining in the outer leaflet of the plasma membrane to specifically visualize or quantify the internalized pool.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
BSA solution (e.g., 5% w/v in HBSS), pre-warmed to the desired temperature
-
Ice bath
Procedure:
-
Internalization (Chase):
-
After labeling at 4°C, incubate the cells in fresh, pre-warmed culture medium at 37°C for the desired time period to allow for internalization.
-
-
Back-Exchange:
-
Place the cells on an ice bath to stop further trafficking.
-
Wash the cells twice with a pre-warmed BSA solution for 1 minute each.[5] The BSA will act as a sink to extract the fluorescent lipid from the outer leaflet of the plasma membrane.
-
The optimal BSA concentration and incubation time may need to be determined empirically for different cell types and lipid analogs.[5]
-
-
Washing:
-
Wash the cells several times with ice-cold HBSS to remove the BSA and extracted NBD-Sphingomyelin.
-
-
Analysis:
-
The remaining cellular fluorescence corresponds to the internalized pool of NBD-Sphingomyelin and can be quantified by fluorescence microscopy or flow cytometry.
-
Visualizations
Signaling and Trafficking Pathways
The following diagrams illustrate key pathways involving sphingomyelin.
Caption: Sphingomyelin metabolism and its role in signaling.
Experimental Workflow: NBD-Sphingomyelin Internalization Assay
The following diagram outlines a typical experimental workflow for studying the internalization of this compound.
Caption: Workflow for NBD-Sphingomyelin internalization studies.
Logical Relationship: Factors Influencing NBD-Sphingomyelin Studies
This diagram illustrates the interplay of factors that must be considered when using NBD-labeled sphingomyelin.
Caption: Interacting factors in NBD-Sphingomyelin research.
References
- 1. Lipid recycling between the plasma membrane and intracellular compartments: transport and metabolism of fluorescent sphingomyelin analogues in cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Lipid recycling between the plasma membrane and intracellular compartments: transport and metabolism of fluorescent sphingomyelin analogues in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
C12 NBD-Sphingomyelin: A Technical Guide to Illuminating Lipid Rafts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts, highly dynamic and ordered microdomains within the cell membrane, are enriched in cholesterol and sphingolipids. These platforms play a pivotal role in a myriad of cellular processes, including signal transduction, protein trafficking, and viral entry. The study of their structure and function is therefore of paramount importance in cell biology and for the development of novel therapeutic strategies. C12 NBD-sphingomyelin, a fluorescent analog of natural sphingomyelin (B164518), has emerged as a powerful tool for visualizing and quantitatively analyzing these elusive domains. This technical guide provides an in-depth overview of the application of C12 NBD-sphingomyelin in lipid raft research, complete with quantitative data, detailed experimental protocols, and visualizations of key concepts.
C12 NBD-Sphingomyelin: Properties and Characteristics
N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine, or C12 NBD-sphingomyelin, incorporates the environmentally sensitive fluorophore, 7-nitrobenz-2-oxa-1,3-diazole (NBD), attached to the terminus of a 12-carbon acyl chain. This strategic placement allows the NBD moiety to report on the local lipid environment without significantly perturbing the overall structure and behavior of the sphingomyelin molecule.
Photophysical Properties
The fluorescence of the NBD group is highly sensitive to the polarity of its surroundings, exhibiting weak fluorescence in aqueous environments and bright fluorescence in hydrophobic media.[1] This solvatochromic property is advantageous for studying its incorporation and distribution within the lipid bilayer.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~467 nm | [2] |
| Emission Maximum (λem) | ~539 nm | [2] |
| Fluorescence Lifetime (τ) in Liquid-disordered (Ld) phase | ~6.80 ± 0.04 ns | [3] |
| Fluorescence Lifetime (τ) in Liquid-ordered (Lo) phase | ~9.94 ± 0.05 ns | [3] |
| Quantum Yield (Φ) | Value is environmentally sensitive and not consistently reported as a single figure. It is significantly higher in nonpolar environments. | |
| Partition Coefficient (Kp) Lo/Ld | Variable depending on the specific lipid composition of the model membrane. Generally shows a preference for the Ld phase. | [4][5] |
Experimental Protocols
I. Cell Labeling with C12 NBD-Sphingomyelin
This protocol outlines the steps for labeling live cells with C12 NBD-sphingomyelin to visualize its distribution within cellular membranes.
Materials:
-
C12 NBD-sphingomyelin powder
-
Ethanol (B145695) or DMSO (spectroscopic grade)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Live cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of C12 NBD-sphingomyelin in ethanol or DMSO. Store at -20°C, protected from light.
-
BSA Complex Preparation:
-
In a glass tube, evaporate a desired amount of the C12 NBD-sphingomyelin stock solution under a stream of nitrogen gas.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a vortexing solution of 3.4 mg/mL BSA in HBSS. The final concentration of the lipid-BSA complex should be around 5 µM.[6]
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed HBSS.
-
Incubate the cells with the C12 NBD-sphingomyelin-BSA complex solution for 30 minutes at 4°C. This temperature inhibits endocytosis and promotes initial plasma membrane labeling.[6][7]
-
Wash the cells three times with cold HBSS to remove the labeling solution.
-
For chase experiments to observe trafficking, incubate the cells in fresh, pre-warmed culture medium at 37°C for the desired time.
-
-
Imaging:
-
Replace the medium with fresh, pre-warmed imaging buffer.
-
Image the cells using a confocal microscope equipped with appropriate filter sets for the NBD fluorophore (Excitation: ~488 nm, Emission: ~500-550 nm).[8]
-
Workflow for Cell Labeling:
Caption: Workflow for labeling live cells with C12 NBD-sphingomyelin.
II. Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules, providing insights into membrane fluidity and the confinement of lipids within domains like rafts.[9]
Materials:
-
Cells labeled with C12 NBD-sphingomyelin (as described above)
-
Confocal laser scanning microscope with FRAP capabilities
Procedure:
-
Image Acquisition Setup:
-
Select a cell with uniform plasma membrane labeling.
-
Set the microscope parameters for optimal imaging of NBD fluorescence with minimal photobleaching during pre- and post-bleach imaging (e.g., low laser power, fast scanning speed).[10]
-
-
Pre-Bleach Imaging: Acquire 5-10 images of the region of interest (ROI) to establish a baseline fluorescence intensity.[11]
-
Photobleaching: Use a high-intensity laser pulse to photobleach a defined circular ROI on the plasma membrane. The bleach time should be as short as possible.
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at a low laser intensity to monitor the recovery of fluorescence as unbleached probes diffuse into the bleached area.[12]
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region over time.
-
Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the control region.
-
Calculate the mobile fraction (Mf) and the half-time of recovery (t½).[11][13]
-
The diffusion coefficient (D) can be calculated using the following simplified equation for a circular bleach spot: D = (γ * ω²) / (4 * t½) Where ω is the radius of the bleach spot and γ is a correction factor related to the bleach depth.
-
FRAP Experimental Workflow:
Caption: Workflow for a FRAP experiment to measure lipid diffusion.
III. Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy can be used to investigate the proximity of C12 NBD-sphingomyelin to other fluorescently labeled molecules, providing evidence for lipid clustering and co-localization within lipid rafts.
Materials:
-
Cells co-labeled with a donor fluorophore (e.g., C12 NBD-sphingomyelin) and a suitable acceptor fluorophore (e.g., a rhodamine-labeled lipid that partitions into similar or different domains).
-
Confocal microscope with FRET imaging capabilities (e.g., sensitized emission or fluorescence lifetime imaging microscopy - FLIM).
Procedure:
-
Probe Selection and Labeling:
-
Choose a FRET pair with significant spectral overlap between the donor's emission and the acceptor's excitation spectra.
-
Co-label cells with the donor and acceptor probes, following a similar protocol as described for single-probe labeling.
-
-
Control Samples: Prepare samples with only the donor and only the acceptor to correct for spectral bleed-through.
-
Image Acquisition:
-
Acquire images of the donor, acceptor, and FRET channels using appropriate excitation and emission settings.
-
For FLIM-FRET, measure the fluorescence lifetime of the donor in the presence and absence of the acceptor.
-
-
Data Analysis:
-
Correct for background and spectral bleed-through.
-
Calculate the FRET efficiency (E) using either intensity-based methods (sensitized emission) or lifetime-based methods (E = 1 - τDA/τD, where τDA is the donor lifetime in the presence of the acceptor and τD is the donor lifetime in the absence of the acceptor).
-
A higher FRET efficiency indicates closer proximity between the donor and acceptor molecules.
-
FRET Experimental Logic:
Caption: Logical flow of a FRET experiment to assess molecular proximity.
Sphingomyelin Signaling and Lipid Rafts
Sphingomyelin is not merely a structural component of lipid rafts; it is also a key player in signal transduction. The enzymatic hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation. Lipid rafts serve as platforms that concentrate sphingomyelin and the associated signaling machinery, thereby facilitating rapid and efficient signal propagation.
Sphingomyelin-Ceramide Signaling Pathway:
Caption: The sphingomyelin-ceramide signaling pathway within a lipid raft.[1][14][15][16][17]
Conclusion
C12 NBD-sphingomyelin is an indispensable tool for the investigation of lipid rafts. Its unique photophysical properties, combined with advanced fluorescence microscopy techniques such as FRAP and FRET, enable researchers to dissect the dynamic organization and functional roles of these important membrane microdomains. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their quest to unravel the complexities of lipid raft biology and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. C12 NBD Sphingomyelin I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 3. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Step by Step Guide for FRAP Experiments | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cusabio.com [cusabio.com]
- 17. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
Foundational Research on Sphingolipid Metabolism Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a diverse and critical class of bioactive molecules.[1] Their metabolic pathways are intricately linked to a vast array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis (programmed cell death).[2][3] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, ranging from cancer and neurodegenerative disorders to metabolic and cardiovascular diseases, making these pathways a focal point for modern drug development.[4] This in-depth technical guide provides a comprehensive overview of the core sphingolipid metabolism pathways, detailed experimental protocols for their study, and quantitative data to support researchers in this dynamic field.
Core Sphingolipid Metabolic Pathways
Sphingolipid metabolism is a complex network of interconnected pathways that can be broadly categorized into three main routes: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) cycle. Ceramide, a central hub in sphingolipid metabolism, is a key intermediate that can be channeled into the synthesis of various complex sphingolipids or broken down to generate other signaling molecules.[4][5]
De Novo Synthesis Pathway
The de novo synthesis of sphingolipids is the primary route for producing the sphingoid base backbone from non-sphingolipid precursors. This pathway begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the rate-limiting enzyme serine palmitoyltransferase (SPT).[6] The subsequent steps involve a series of enzymatic reactions that lead to the formation of ceramide.
The key steps in the de novo synthesis pathway are:
-
3-Ketosphinganine synthesis: Serine palmitoyltransferase (SPT) catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine.
-
Sphinganine (B43673) formation: 3-ketosphinganine reductase reduces 3-ketosphinganine to sphinganine (also known as dihydrosphingosine).[6]
-
Dihydroceramide (B1258172) synthesis: Ceramide synthases (CerS), a family of six enzymes with specificity for different fatty acyl-CoA chain lengths, N-acylate sphinganine to form dihydroceramide.[7]
-
Ceramide formation: Dihydroceramide desaturase introduces a double bond into dihydroceramide to produce ceramide.
Ceramide can then be transported to the Golgi apparatus for the synthesis of more complex sphingolipids, such as sphingomyelin and glycosphingolipids.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live Cell Labeling with C12 NBD Sphingomyelin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for labeling live mammalian cells with C12 NBD Sphingomyelin (B164518), a fluorescent analog of sphingomyelin. This powerful tool enables the visualization and study of lipid trafficking, metabolism, and localization in real-time within living cells. Understanding these dynamic processes is crucial for advancing research in cell biology, signal transduction, and the development of therapeutics targeting lipid-related diseases.
The nitrobenzoxadiazole (NBD) fluorophore attached to the sphingomyelin allows for its detection using fluorescence microscopy. When introduced to live cells, C12 NBD Sphingomyelin is incorporated into cellular membranes. Its subsequent movement and distribution can then be tracked, typically observing an initial staining of the plasma membrane followed by transport to internal organelles, most notably the Golgi apparatus, a central hub for lipid sorting and metabolism.[1]
Quantitative Data Summary
For successful live-cell labeling, several parameters must be optimized. The following tables summarize key quantitative data for consideration.
Table 1: Stock and Labeling Solution Parameters
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | Chloroform, Methanol, or Chloroform:Methanol (2:1) | Ensure the final concentration of the organic solvent in the labeling solution is minimal to prevent cytotoxicity.[1] |
| Stock Solution Concentration | 1 mM | Aliquot and store at -20°C to prevent degradation from repeated freeze-thaw cycles.[1] |
| Final Labeling Concentration | 2 - 10 µM | The optimal concentration should be determined empirically for each cell type and experimental condition. Higher concentrations may lead to cytotoxicity.[1] A typical starting concentration is 5 µM.[1][2] |
| BSA Complex Preparation | 1:1 molar ratio (fatty acid chains:BSA molecules) | Recommended for efficient delivery of the fluorescent sphingolipid to the cells.[2][3] |
Table 2: Incubation and Imaging Parameters
| Parameter | Recommended Value | Notes |
| Cell Confluency | 50-80% | Ensure cells are healthy and adherent before labeling.[1] |
| Incubation Temperature | 37°C | For studying active transport and internalization.[1] Lower temperatures (e.g., 4°C or 20°C) can be used to study initial plasma membrane binding and inhibit endocytosis.[1][4] |
| Incubation Time | 15 - 60 minutes | Shorter times (e.g., 15-30 minutes) are often sufficient for observing initial trafficking to the Golgi.[1] Longer incubation times may be necessary to observe downstream metabolic products. The optimal time should be determined based on the specific cell type and process under investigation.[1] |
| Washing Steps | 2-3 times with pre-warmed buffer | Essential for removing unbound this compound and reducing background fluorescence.[1] |
| Imaging Buffer | Pre-warmed, serum-free cell culture medium or live-cell imaging buffer | Maintains cell health during imaging.[1] |
Experimental Protocols
Protocol 1: General Live Cell Labeling with this compound
This protocol outlines the fundamental steps for labeling live cells with this compound.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium or live-cell imaging buffer
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with an appropriate filter set for NBD (Excitation/Emission: ~460/540 nm)
Procedure:
-
Preparation of this compound-BSA Complex (5 µM): a. Prepare a 1 mM stock solution of this compound in an appropriate organic solvent (e.g., Chloroform:Methanol 2:1). b. In a glass tube, evaporate the required volume of the stock solution to dryness under a stream of nitrogen gas, followed by vacuum for at least one hour to remove residual solvent. c. Prepare a solution of fatty acid-free BSA in PBS. d. Resuspend the dried this compound in the BSA solution to achieve the desired final concentration (e.g., 5 µM) with a 1:1 molar ratio of sphingomyelin to BSA.[2][3] e. Vortex the solution to ensure the complex is well-formed.
-
Cell Preparation: a. Seed cells on a glass-bottom dish or coverslip suitable for fluorescence microscopy. b. Culture the cells in their appropriate growth medium until they reach 50-80% confluency.[1] c. Ensure the cells are healthy and adherent before proceeding.
-
Cell Labeling: a. On the day of the experiment, pre-warm the serum-free medium/imaging buffer and the this compound-BSA complex solution to 37°C. b. Aspirate the growth medium from the cells. c. Wash the cells once with the pre-warmed serum-free medium or imaging buffer.[1] d. Add the pre-warmed this compound-BSA labeling solution to the cells, ensuring the entire surface is covered. e. Incubate the cells at 37°C for 15-30 minutes.[1] The optimal incubation time may need to be adjusted.
-
Washing: a. Aspirate the labeling solution. b. Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound this compound.[1]
-
Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells. b. Immediately image the cells using a fluorescence microscope equipped with a filter set suitable for the NBD fluorophore.
Protocol 2: Back-Exchange to Visualize Internalized Sphingomyelin
This protocol includes an additional step to remove the fluorescent probe from the plasma membrane, allowing for specific visualization of internalized this compound.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Back-Exchange: a. After incubation with the labeling solution, aspirate it. b. Wash the cells twice with a pre-warmed solution of 5% (w/v) BSA in a suitable buffer (e.g., TBSS or PBS) for 1 minute each wash.[4] The optimal BSA concentration and incubation time for extraction may vary depending on the cell type.[4]
-
Washing: a. Wash the cells two to three times with pre-warmed live-cell imaging buffer.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging buffer to the cells and proceed with imaging as described in Protocol 1.
Visualizations
References
Application Notes and Protocols: C12 NBD Sphingomyelin for Tracking Lipid Trafficking and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
C12 NBD Sphingomyelin (B164518) is a fluorescently labeled analog of sphingomyelin, a crucial component of cellular membranes in mammals.[1] This molecule is tagged with a nitrobenzoxadiazole (NBD) fluorophore on its 12-carbon acyl chain, which allows for the direct visualization and tracking of its movement within living cells.[2][3] Its structural similarity to endogenous sphingomyelin enables it to be processed by the same cellular machinery, making it an invaluable tool for studying the dynamics of sphingolipid metabolism, transport, and localization in real-time.[2][4]
Key applications include monitoring endocytic and secretory pathways, visualizing accumulation in the Golgi apparatus, and serving as a substrate for enzymes like sphingomyelinase.[4][5][6] This makes C12 NBD Sphingomyelin a powerful probe in cell biology, signal transduction research, and the development of therapeutics targeting lipid-related diseases.[7]
Properties of this compound
Quantitative data for this compound are summarized below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄₁H₇₃N₆O₉P | [2][8] |
| Formula Weight | 825.03 g/mol | |
| Physical Form | Powder | |
| Purity | >99% (TLC) | |
| CAS Number | 254117-01-6 |
Table 2: Spectral Properties
| Property | Wavelength (nm) | Source |
| Excitation Maximum (Ex) | 470 nm | [3][5] |
| Emission Maximum (Em) | 525 nm | [3][5] |
| Fluorophore Color | Green | [5] |
Table 3: Solubility and Storage
| Parameter | Details | Source |
| Solubility | Chloroform, Methanol, Chloroform:Methanol (2:1) | [2][7] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years (when stored properly) | [2] |
| Handling | Protect from light. Hygroscopic. | [9] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Sphingomyelin Trafficking
This protocol details the direct administration of this compound to live cells to visualize its incorporation into membranes and subsequent transport to internal organelles, particularly the Golgi apparatus.
Workflow for Live-Cell Imaging
A. Materials
-
This compound powder
-
High-purity solvent (e.g., Chloroform:Methanol 2:1, or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
-
Complete cell culture medium
-
Cells seeded on glass-bottom dishes or coverslips
B. Procedure
-
Stock Solution Preparation:
-
Preparation of this compound-BSA Complex:
-
Transfer the desired amount of stock solution to a glass tube.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.[10]
-
Resuspend the dried lipid in a small volume of ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS while vortexing to create the lipid-BSA complex. A final concentration of 5 µM this compound is a good starting point.[4][7]
-
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
Culture until they reach 50-80% confluency.[7]
-
-
Cell Labeling:
-
Washing and Imaging:
-
Aspirate the labeling solution.
-
Wash the cells three times with pre-warmed imaging buffer or complete medium to remove unbound probe.[4]
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image immediately using a fluorescence microscope equipped with a standard NBD/FITC filter set (Ex: ~470 nm, Em: ~525 nm).[4]
-
Protocol 2: Pulse-Chase Analysis of Endocytic Sorting
This protocol tracks a synchronized pool of this compound as it is internalized from the plasma membrane and transported through endocytic compartments.
Workflow for Pulse-Chase Experiment
A. Materials
-
Same as Protocol 1
-
Ice-cold PBS
B. Procedure
-
Preparation and Cell Seeding:
-
Follow steps 1-3 from Protocol 3.1 for preparing the probe and seeding cells.
-
-
Pulse Labeling:
-
Washing:
-
Quickly and thoroughly wash the cells three times with ice-cold PBS to remove all unbound probe.[4]
-
-
Chase:
-
Imaging:
-
Image the cells at various time points during the chase (e.g., 0, 5, 15, 30, 60 minutes).
-
This time course will allow visualization of the probe's progression from the plasma membrane to early endosomes and subsequently to the Golgi or late endosomes/lysosomes.[6]
-
Protocol 3: In Vitro Sphingomyelinase (SMase) Activity Assay
This protocol provides a method to measure the activity of sphingomyelin-degrading enzymes using this compound as a fluorescent substrate.
Workflow for In Vitro SMase Assay
A. Materials
-
This compound
-
Isolated enzyme (e.g., sphingomyelinase) or cell lysate
-
Reaction Buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 0.2% Triton X-100 for SMase)[11]
-
Chloroform/Methanol (2:1, v/v)
-
TLC developing solvent (e.g., chloroform/methanol/0.02% CaCl₂, 5:4:1, v/v)[11]
-
TLC plates
B. Procedure
-
Enzymatic Reaction:
-
Lipid Extraction:
-
Thin-Layer Chromatography (TLC):
-
Quantification:
-
After development, visualize and quantify the fluorescent spots using a chromatographic scanner or fluorescence imager (Ex=470 nm, Em=525 nm).[11]
-
Enzyme activity is determined by the amount of fluorescent product formed relative to the remaining substrate.
-
Visualizing Cellular Trafficking Pathways
This compound is internalized from the plasma membrane, primarily via endocytosis, and enters the endosomal system. From the early endosome, it can be sorted to different destinations. One major pathway involves transport to the trans-Golgi Network (TGN), a key sorting station for lipids.[4] Alternatively, it can be trafficked to late endosomes and lysosomes for degradation or recycling back to the plasma membrane.[6][12]
General Trafficking Pathway of this compound
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sorting of sphingolipids in the endocytic pathway of HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 12. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
Probing Sphingomyelinase Activity: A Detailed Application Note and Protocol Using C12 NBD Sphingomyelin
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to measuring sphingomyelinase (SMase) activity using the fluorescent substrate N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine (C12 NBD Sphingomyelin). This protocol is designed for researchers in cell biology, biochemistry, and pharmacology engaged in studying lipid metabolism, signal transduction, and drug discovery targeting sphingolipid pathways.
Sphingomyelinases are a class of enzymes that catalyze the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1][2] This enzymatic activity is a critical regulatory point in cellular signaling, influencing pathways involved in apoptosis, cell proliferation, and inflammation.[1][3] Dysregulation of sphingomyelinase activity has been implicated in various diseases, including Niemann-Pick disease, atherosclerosis, and cancer.[1][3]
The assay described herein utilizes this compound, a fluorescently labeled substrate that allows for a sensitive and continuous measurement of SMase activity.[4][5] The NBD fluorophore exhibits a significant increase in fluorescence quantum yield when the substrate is hydrolyzed to C12 NBD-ceramide, enabling straightforward detection using a fluorescence microplate reader.
Principle of the Assay
The core of this assay is the enzymatic conversion of the fluorescently quenched this compound substrate to the highly fluorescent product, C12 NBD-ceramide, by sphingomyelinase. The rate of increase in fluorescence intensity is directly proportional to the sphingomyelinase activity in the sample.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier/Catalog No. | Storage Temperature |
| This compound | MedChemExpress (HY-113498) or equivalent | -20°C (protect from light) |
| Sphingomyelinase (from Bacillus cereus) | Sigma-Aldrich (S7651) or equivalent | -20°C |
| Assay Buffer (e.g., Tris-HCl, Sodium Acetate) | Various | 4°C |
| Triton X-100 | Various | Room Temperature |
| 96-well black, clear-bottom microplates | Various | Room Temperature |
| Fluorescence microplate reader | Various | N/A |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 10-50 µM | Optimal concentration may need to be determined empirically. |
| Enzyme Concentration | 0.01-0.1 U/mL | Dependent on the specific activity of the enzyme preparation. |
| Incubation Temperature | 37°C | |
| Incubation Time | 30-60 minutes | Kinetic reads are recommended to ensure linearity. |
| Excitation Wavelength | 470 nm | [4][5] |
| Emission Wavelength | 525 nm | [4][5] |
| Assay Volume | 100-200 µL |
Table 3: Buffer Composition for Different Sphingomyelinase Isoforms
| Sphingomyelinase Type | Buffer Composition | pH |
| Acid Sphingomyelinase (aSMase) | 250 mM Sodium Acetate, 0.1% NP-40 | 5.0 |
| Neutral Sphingomyelinase (nSMase) | 200 mM HEPES, 200 mM MgCl₂, 0.05% NP-40 | 7.0 |
| Alkaline Sphingomyelinase | 100 mM Tris-HCl, 10 mM MgCl₂ | 7.4 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer Preparation : Prepare the appropriate assay buffer based on the sphingomyelinase isoform being investigated (see Table 3). The inclusion of a non-ionic detergent like Triton X-100 or NP-40 is crucial for substrate presentation.[4][6]
-
This compound Stock Solution (1 mM) : Dissolve the this compound powder in an organic solvent such as DMSO or ethanol (B145695) to create a 1 mM stock solution. Store this stock solution at -20°C, protected from light.
-
Working Substrate Solution : On the day of the experiment, dilute the this compound stock solution to the desired final concentration in the appropriate assay buffer. For example, to prepare a 2X working substrate solution (e.g., 20 µM), dilute the 1 mM stock solution 1:50 in the assay buffer.
-
Enzyme Solution : Prepare a stock solution of sphingomyelinase in the assay buffer. The final concentration will depend on the specific activity of the enzyme and the desired reaction rate. A serial dilution may be necessary to determine the optimal concentration.
-
Sample Preparation : For biological samples (cell lysates, tissue homogenates), protein concentration should be determined using a standard method (e.g., Bradford assay) to normalize enzyme activity. Dilute the samples in the assay buffer to a concentration that falls within the linear range of the assay.
Assay Procedure
-
Plate Setup : Pipette 50 µL of the 2X working substrate solution into the wells of a 96-well black, clear-bottom microplate.
-
Blank/Control Wells : Include wells with substrate solution and assay buffer only (no enzyme) to measure background fluorescence.
-
Initiate Reaction : Add 50 µL of the enzyme solution or prepared sample to the appropriate wells to initiate the reaction. The total volume in each well should be 100 µL.
-
Incubation and Measurement : Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of 470 nm and an emission wavelength of 525 nm.[4][5] It is recommended to take kinetic readings every 1-2 minutes for 30-60 minutes to monitor the reaction progress and ensure the measurements are within the linear phase of the reaction.
Data Analysis
-
Subtract Background : Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.
-
Determine Reaction Rate : Plot the background-subtracted fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate (ΔF/Δt).
-
Calculate Specific Activity : To determine the specific activity of the enzyme in a sample, the reaction rate can be converted to pmol of product formed per minute per mg of protein using a standard curve generated with a known concentration of C12 NBD-ceramide.
Visualizations
References
- 1. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 2. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Sphingomyelin Metabolism and Transport using C12 NBD Sphingomyelin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingomyelin (B164518) is a critical sphingolipid component of plasma membranes in animal cells, playing significant roles in membrane structure, signal transduction, and apoptosis.[1] The metabolism of sphingomyelin, particularly its hydrolysis into the second messenger ceramide by sphingomyelinases, is a key step in various cellular signaling pathways, including those for stress response, proliferation, and programmed cell death.[2][3] Dysregulation of sphingomyelin metabolism is associated with several diseases, including Niemann-Pick disease.[4]
C12 NBD Sphingomyelin (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine) is a fluorescent analog of natural sphingomyelin.[5][6] The nitrobenzoxadiazole (NBD) fluorophore attached to the fatty acid chain allows for the visualization and quantification of sphingomyelin uptake, trafficking, and metabolism within living cells.[7][8] Flow cytometry provides a powerful, high-throughput method to analyze these dynamics at a single-cell level, making it an invaluable tool for studying lipid metabolism and for screening compounds that may modulate these pathways.[8]
Principle of the Assay
This protocol describes the use of this compound (C12 NBD-SM) to monitor its incorporation into the plasma membrane and subsequent internalization in cultured cells. The assay leverages the fluorescent properties of the NBD group.
-
Labeling: Cells are incubated with C12 NBD-SM at a low temperature (4°C). At this temperature, active transport processes like endocytosis are largely inhibited, allowing the fluorescent lipid to primarily incorporate into the outer leaflet of the plasma membrane.[9]
-
Uptake/Internalization: By raising the temperature to 37°C, the cells' metabolic and transport machinery is activated. This allows for the study of the rate and extent of C12 NBD-SM internalization through endocytic pathways.
-
Detection: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in mean fluorescence intensity (MFI) correlates with the amount of C12 NBD-SM associated with the cells.[10] By comparing fluorescence levels under different conditions (e.g., temperature, time, presence of inhibitors), researchers can quantify changes in sphingomyelin uptake and trafficking.[9]
Experimental Protocols
Protocol 1: Cell Preparation
-
Cell Culture: Plate cells (e.g., HeLa, Jurkat, or a cell line relevant to the research) in a 12-well or 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Harvesting (Adherent Cells): On the day of the experiment, wash cells once with phosphate-buffered saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation buffer or TrypLE Express to preserve membrane integrity.
-
Harvesting (Suspension Cells): Gently transfer the cell suspension to a conical tube.
-
Cell Counting and Resuspension: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold Hanks' Balanced Salt Solution (HBSS) or a similar buffer without serum. Adjust the cell density to 1 x 10⁶ cells/mL. Keep cells on ice.
Protocol 2: C12 NBD-SM Labeling and Uptake
-
Prepare C12 NBD-SM Stock: Prepare a 1 mM stock solution of C12 NBD-SM in a suitable organic solvent like ethanol (B145695) or DMSO. Store protected from light at -20°C.
-
Prepare Labeling Solution: On the day of the experiment, dilute the C12 NBD-SM stock solution to a final working concentration of 5-10 µM in ice-cold HBSS. Vortex thoroughly to ensure the lipid is well-dispersed.
-
Plasma Membrane Labeling (4°C):
-
Aliquot 500 µL of the cell suspension (0.5 x 10⁶ cells) into flow cytometry tubes.
-
Add 500 µL of the ice-cold C12 NBD-SM labeling solution to each tube.
-
Incubate the tubes on ice for 30-60 minutes, protected from light. This step primarily labels the plasma membrane.
-
-
Internalization/Uptake (37°C):
-
For uptake experiments, transfer the tubes from ice to a 37°C water bath.
-
Incubate for various time points (e.g., 0, 15, 30, 60 minutes) to monitor the internalization process. The "0-minute" tube should remain on ice to serve as the baseline for membrane binding.
-
-
Washing:
-
After incubation, stop the reaction by adding 1 mL of ice-cold PBS to each tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS for flow cytometry analysis. It is crucial to keep the samples on ice and protected from light until acquisition.
-
Protocol 3: Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser for excitation of the NBD fluorophore.
-
Data Acquisition:
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Collect NBD fluorescence emission in the green channel (typically around 530 nm, e.g., FITC or GFP channel).
-
Acquire data for an unstained control sample to set the background fluorescence gate.
-
Acquire data for all experimental samples, collecting at least 10,000-20,000 events per sample.
-
-
Data Analysis:
-
Apply the FSC/SSC gate to all samples.
-
Analyze the histogram of green fluorescence for each sample.
-
Record the Mean Fluorescence Intensity (MFI) and the percentage of NBD-positive cells for each condition.[10]
-
Data Presentation
Quantitative data should be summarized for clear interpretation. The following tables provide examples of expected results.
Table 1: Effect of Temperature on C12 NBD-SM Uptake
| Condition | Incubation Time | Mean Fluorescence Intensity (MFI) | % NBD-Positive Cells | Interpretation |
| Unstained Control | N/A | < 100 | < 1% | Background fluorescence |
| Labeled Cells (4°C) | 30 min | 4,500 ± 350 | > 95% | Plasma membrane binding |
| Labeled Cells (37°C) | 30 min | 18,000 ± 1,200 | > 95% | Membrane binding + Internalization |
Note: Values are exemplary and will vary based on cell type and experimental conditions.
Table 2: Time Course of C12 NBD-SM Internalization at 37°C
| Incubation Time at 37°C | Mean Fluorescence Intensity (MFI) | Fold Change over 0 min |
| 0 min (on ice) | 4,500 ± 350 | 1.0 |
| 15 min | 11,200 ± 900 | 2.5 |
| 30 min | 18,000 ± 1,200 | 4.0 |
| 60 min | 25,500 ± 2,100 | 5.7 |
Note: Data represents the increase in fluorescence due to cellular uptake over time.
Visualizations
Experimental Workflow
References
- 1. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 2. Stress-induced apoptosis and the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. A fluorescence-based, high-throughput sphingomyelin assay for the analysis of Niemann-Pick disease and other disorders of sphingomyelin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 7. Methods to Characterize Synthesis and Degradation of Sphingomyelin at the Plasma Membrane and Its Impact on Lipid Raft Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C12 NBD Sphingomyelin in Membrane Fluidity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using C12 NBD Sphingomyelin (B164518) (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine), a fluorescent analog of sphingomyelin, for the investigation of membrane fluidity. This powerful tool enables the visualization and quantification of lipid dynamics in both model membranes and living cells.
Introduction to C12 NBD Sphingomyelin
This compound (C12 NBD-SM) is a vital tool for studying the biophysical properties of cellular membranes. Sphingomyelin is a key component of the plasma membrane and is particularly enriched in lipid rafts, which are microdomains involved in cellular signaling and protein trafficking. The conjugation of the nitrobenzoxadiazole (NBD) fluorophore to the acyl chain of sphingomyelin allows for its direct visualization and the study of its dynamic behavior within the lipid bilayer. The NBD moiety is environmentally sensitive, with its fluorescence properties changing in response to the local membrane environment, making it an excellent probe for membrane fluidity.
Data Presentation
Photophysical Properties of NBD-Labeled Lipids
| Property | Value | Reference |
| Excitation Maximum (λex) | ~470 nm | [1][2] |
| Emission Maximum (λem) | ~525 nm | [1][2] |
| Fluorescence Lifetime (τ) | 6-10 ns (for NBD-PC in different membrane phases) | [3] |
| Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ (for NBD-PE) |
Diffusion Coefficients of Fluorescent Lipid Analogs in Model Membranes
The lateral diffusion of lipids is a key indicator of membrane fluidity. The following table summarizes diffusion coefficients (D) for fluorescent lipid analogs in various model membrane systems, providing a baseline for expected values when using C12 NBD-SM.
| Fluorescent Probe | Membrane System | Lipid Composition | Diffusion Coefficient (D) (µm²/s) | Technique |
| DiI-C18 | GUVs | DOPC/SM/Cholesterol (Liquid-disordered phase) | ~5-12 | FCS |
| DiI-C18 | GUVs | DOPC/SM/Cholesterol (Liquid-ordered phase) | ~1-5 | FCS |
| NBD-PE | POPC GUVs | POPC | 5.3 ± 1.3 | FRAP |
| NBD-PE | Supported Lipid Bilayer | DOPC | Varies with pH and temperature | FRAP |
GUV: Giant Unilamellar Vesicle; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; SM: Sphingomyelin; Chol: Cholesterol; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; NBD-PE: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine.
Fluorescence Anisotropy of Probes in Sphingomyelin-Containing Membranes
Fluorescence anisotropy provides a measure of the rotational mobility of a fluorophore, which is inversely related to the local membrane order or microviscosity. Higher anisotropy values indicate a more ordered, less fluid environment.
| Fluorescent Probe | Membrane System | Cholesterol Content (mol%) | Steady-State Anisotropy (r) |
| DPH | Sphingomyelin Liposomes | 0 | ~0.15 - 0.35 (temperature dependent) |
| DPH | Sphingomyelin Liposomes | 10 | ~0.20 - 0.35 (temperature dependent) |
| DPH | Sphingomyelin Liposomes | 20 | ~0.25 - 0.35 (temperature dependent) |
| DPH | Sphingomyelin Liposomes | 30 | ~0.30 - 0.35 (temperature dependent) |
| DPH | Sphingomyelin Liposomes | 40 | ~0.32 - 0.36 (temperature dependent) |
DPH: 1,6-diphenyl-1,3,5-hexatriene. Data adapted from studies on sphingomyelin liposomes to illustrate the trend of increasing anisotropy with higher cholesterol content, indicative of increased membrane order.
Experimental Protocols
Protocol 1: Labeling of Live Cells with this compound
This protocol describes the general procedure for labeling the plasma membrane of live mammalian cells with C12 NBD-SM for subsequent analysis of membrane fluidity.
Materials:
-
This compound (stock solution in chloroform (B151607) or ethanol)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Mammalian cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Preparation of C12 NBD-SM/BSA Complex: a. In a glass tube, evaporate a known amount of C12 NBD-SM stock solution under a gentle stream of nitrogen to form a thin lipid film. b. Resuspend the lipid film in an appropriate volume of serum-free culture medium containing 0.1% (w/v) fatty acid-free BSA. c. Vortex vigorously for 1-2 minutes to facilitate the formation of the C12 NBD-SM/BSA complex. A typical final concentration for the labeling solution is 2-10 µM.[4]
-
Cell Labeling: a. Wash the cultured cells twice with pre-warmed (37°C) live-cell imaging buffer. b. Aspirate the buffer and add the C12 NBD-SM/BSA complex solution to the cells. c. Incubate the cells at 4°C for 15-30 minutes. The low temperature promotes labeling of the plasma membrane while minimizing endocytosis.
-
Washing: a. Aspirate the labeling solution. b. Wash the cells three times with cold (4°C) live-cell imaging buffer to remove unbound probe.
-
Imaging: a. Replace the final wash with fresh, pre-warmed (37°C) live-cell imaging buffer. b. The cells are now ready for imaging and analysis using techniques such as FRAP, fluorescence anisotropy, or FCS.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the lateral diffusion of fluorescently labeled molecules in a membrane.
Instrumentation:
-
Confocal Laser Scanning Microscope (CLSM) equipped with a high-power laser for bleaching and a sensitive detector.
-
Objective with high numerical aperture (e.g., 60x or 100x oil immersion).
-
Environmental chamber to maintain cells at 37°C and 5% CO₂.
Procedure:
-
Cell Preparation: Label live cells with C12 NBD-SM as described in Protocol 1.
-
Image Acquisition Setup: a. Place the labeled cells on the microscope stage and allow them to equilibrate. b. Select a region of interest (ROI) on the plasma membrane of a cell. c. Set the imaging parameters:
- Excitation: ~470 nm laser line.
- Emission: 500-550 nm detection window.
- Low laser power for imaging to minimize photobleaching during observation.
-
FRAP Experiment: a. Pre-bleach Imaging: Acquire 5-10 images of the ROI at a low laser power to establish a baseline fluorescence intensity. b. Photobleaching: Use a high-intensity laser pulse to photobleach a defined circular or rectangular region within the ROI. c. Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images of the ROI at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition will depend on the diffusion rate of the probe.
-
Data Analysis: a. Measure the mean fluorescence intensity of the bleached region, a non-bleached region within the same cell (as a control for photobleaching during acquisition), and a background region over time. b. Normalize the fluorescence recovery curve. c. Fit the normalized recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
Protocol 3: Steady-State Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational mobility of the NBD probe, providing an indication of membrane order.
Instrumentation:
-
Fluorometer equipped with polarizers in the excitation and emission light paths.
-
Temperature-controlled cuvette holder.
Procedure:
-
Sample Preparation (Liposomes): a. Prepare liposomes (e.g., large unilamellar vesicles - LUVs) of the desired lipid composition. b. Incorporate C12 NBD-SM into the liposomes at a low concentration (e.g., 0.1-0.5 mol%) during their formation to avoid self-quenching.
-
Measurement: a. Place the liposome (B1194612) suspension in a quartz cuvette in the temperature-controlled holder. b. Set the excitation wavelength to ~470 nm and the emission wavelength to ~525 nm. c. Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH). d. Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to determine the G-factor (G = I_HV / I_HH), which corrects for instrumental bias.
-
Calculation: a. Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) b. Higher 'r' values indicate lower rotational mobility and thus higher membrane order.
Protocol 4: Fluorescence Correlation Spectroscopy (FCS)
FCS analyzes fluorescence fluctuations in a tiny observation volume to determine the concentration and diffusion dynamics of fluorescent molecules.
Instrumentation:
-
Confocal microscope equipped for FCS with a high numerical aperture water or oil immersion objective.
-
Single-photon counting detectors (e.g., avalanche photodiodes).
-
Correlator hardware or software.
Procedure:
-
Sample Preparation (Supported Lipid Bilayers - SLBs or GUVs): a. Prepare SLBs on a clean glass coverslip or GUVs in solution with the desired lipid composition, including a very low concentration of C12 NBD-SM (in the nanomolar range) to ensure single-molecule detection.
-
Instrument Calibration: a. Calibrate the confocal volume using a fluorescent dye with a known diffusion coefficient (e.g., Rhodamine 6G).
-
FCS Measurement: a. Focus the laser (~470 nm) onto the membrane of the SLB or the equator of a GUV. b. Record the fluorescence intensity fluctuations over a period of time (typically several seconds to minutes).
-
Data Analysis: a. Generate an autocorrelation function (ACF) from the fluorescence intensity trace. b. Fit the ACF to a 2D diffusion model to obtain the average number of fluorescent molecules in the confocal volume (from which concentration can be derived) and the diffusion time (τD). c. Calculate the diffusion coefficient (D) from the diffusion time and the calibrated dimensions of the confocal volume.
Visualizations
Caption: Workflow for studying membrane fluidity using this compound.
Caption: The principle of a Fluorescence Recovery After Photobleaching (FRAP) experiment.
Caption: Principle of fluorescence anisotropy in membranes of different fluidity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 3. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
FRAP (Fluorescence Recovery After Photobleaching) with C12 NBD Sphingomyelin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescence Recovery After Photobleaching (FRAP) is a widely used microscopy technique to study the dynamics of fluorescently labeled molecules within a living sample. When applied to cellular membranes, FRAP provides quantitative insights into the lateral diffusion of lipids and proteins, revealing information about membrane fluidity, domain organization, and molecular interactions. This document provides detailed application notes and protocols for conducting FRAP experiments using C12 NBD Sphingomyelin (B164518), a fluorescent analog of the essential membrane lipid, sphingomyelin.
Sphingomyelin is a major component of mammalian cell membranes and is known to play a crucial role in the formation of lipid rafts—microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. The dynamics of sphingomyelin within the plasma membrane are therefore of significant interest for understanding a variety of cellular processes, including cell signaling, trafficking, and the pathogenesis of various diseases. C12 NBD Sphingomyelin, with its nitrobenzoxadiazole (NBD) fluorophore, serves as a valuable tool for visualizing and quantifying these dynamics.
Applications
FRAP with this compound can be employed to:
-
Quantify membrane fluidity: By measuring the diffusion coefficient of this compound, researchers can assess the overall fluidity of the plasma membrane and how it is affected by various physiological or pathological conditions.
-
Investigate lipid raft dynamics: The mobility of sphingomyelin is thought to be altered within lipid rafts. FRAP can be used to study the lateral diffusion of this compound in and out of these domains.
-
Probe the effects of drugs and other treatments: The impact of cholesterol-depleting agents, enzyme inhibitors, or potential drug candidates on membrane organization and sphingomyelin dynamics can be quantitatively assessed.
-
Elucidate signaling pathways: Changes in the mobility of this compound can be correlated with the activation or inhibition of signaling pathways that involve sphingolipid metabolism, such as the ceramide signaling pathway.
Quantitative Data
The following table summarizes quantitative data for the lateral diffusion of NBD-sphingomyelin obtained from FRAP experiments in the human neuroblastoma cell line SH-SY5Y. The data illustrates the effect of cholesterol depletion on membrane fluidity.
| Cell Line | Treatment | Diffusion Coefficient (D) (µm²/s) | Mobile Fraction (M) | Reference |
| SH-SY5Y | Control | 0.371 ± 0.126 | Not Reported | [Klein et al., 2003] |
| SH-SY5Y | 1 mg/ml cyclodextrin | 0.347 ± 0.110 | Not Reported | [Klein et al., 2003] |
| SH-SY5Y | 2 mg/ml cyclodextrin | 0.497 ± 0.169 | Not Reported | [Klein et al., 2003] |
| SH-SY5Y | 5 mg/ml cyclodextrin | 0.554 ± 0.229 | Not Reported | [Klein et al., 2003] |
Data from a study on the effect of cholesterol depletion by methyl-β-cyclodextrin on the lateral diffusion of a fluorescent analogue of sphingomyelin.
Experimental Protocols
This section provides a detailed protocol for performing FRAP experiments with this compound on cultured cells, adapted from established methodologies.
Materials
-
This compound (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Confocal laser scanning microscope (CLSM) with a high-power laser for bleaching and a sensitive detector.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Cell Preparation and Labeling
-
Cell Culture: Plate cells (e.g., SH-SY5Y) on glass-bottom dishes or coverslips suitable for high-resolution microscopy. Grow the cells to the desired confluency.
-
Labeling Solution: Prepare a working solution of this compound in HBSS. A typical final concentration is around 4 µM.
-
Cell Labeling:
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with the this compound labeling solution for 10-20 minutes at room temperature, protected from light.
-
Wash the cells three times with HBSS to remove excess probe.
-
Add fresh, pre-warmed cell culture medium or HBSS to the cells for imaging. For short-term imaging, HBSS is sufficient. For longer experiments, use a phenol (B47542) red-free culture medium to reduce background fluorescence.
-
FRAP Data Acquisition
-
Microscope Setup:
-
Turn on the CLSM and allow the laser to warm up.
-
Use an appropriate objective for cellular imaging (e.g., 63x or 100x oil immersion).
-
Set the excitation and emission wavelengths suitable for the NBD fluorophore (Excitation ~460 nm, Emission ~535 nm).
-
-
Image Acquisition Parameters:
-
Pre-bleach: Acquire 5-10 images at a low laser power to establish the baseline fluorescence intensity.
-
Bleaching: Define a region of interest (ROI) on the plasma membrane. Use a high-intensity laser pulse to photobleach the fluorescence within the ROI. The bleach time should be as short as possible to minimize phototoxicity.
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for the pre-bleach images. The frequency and duration of image acquisition should be optimized to capture the fluorescence recovery curve accurately.
-
-
Data Collection:
-
Select a flat area of the plasma membrane for the FRAP experiment.
-
Perform the pre-bleach, bleach, and post-bleach image acquisition sequence.
-
Save the image series for later analysis.
-
For each experimental condition, collect data from multiple cells (typically 10-20) to ensure statistical significance.
-
Data Analysis
-
Intensity Measurement:
-
Open the FRAP image series in an image analysis software.
-
Measure the mean fluorescence intensity of the bleached ROI, a control region outside the bleached area (to correct for photobleaching during acquisition), and a background region (to subtract background noise) for each time point.
-
-
Normalization:
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition. A common normalization formula is: I_norm(t) = (I_bleach(t) / I_control(t)) / (I_prebleach_bleach / I_prebleach_control) where I_norm(t) is the normalized intensity at time t, I_bleach(t) is the intensity in the bleached ROI, I_control(t) is the intensity in the control ROI, I_prebleach_bleach is the average pre-bleach intensity in the bleached ROI, and I_prebleach_control is the average pre-bleach intensity in the control ROI.
-
-
Curve Fitting:
-
Plot the normalized fluorescence intensity versus time.
-
Fit the recovery curve to a mathematical model of diffusion. For two-dimensional diffusion in a plane, a common model is: I(t) = A(1 - e^(-τt)) where A is the mobile fraction and τ is the characteristic recovery time.
-
-
Calculation of Diffusion Coefficient and Mobile Fraction:
-
Mobile Fraction (Mf): The mobile fraction is the plateau level of the recovery curve, representing the fraction of fluorescent molecules that are free to move into the bleached area. It is calculated as: Mf = (I_final - I_postbleach) / (I_prebleach - I_postbleach) where I_final is the intensity at the end of the recovery, I_postbleach is the intensity immediately after bleaching, and I_prebleach is the average pre-bleach intensity.
-
Diffusion Coefficient (D): The diffusion coefficient can be calculated from the half-time of recovery (t½) using the following equation for a circular bleach spot: D = (γ * ω²) / (4 * t½) where ω is the radius of the bleach spot and γ is a correction factor that depends on the bleach depth.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for FRAP analysis.
Sphingomyelin Metabolism and Ceramide Signaling
Sphingomyelin hydrolysis by sphingomyelinase yields ceramide, a potent second messenger involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. FRAP with this compound can be used to study how the dynamics of the substrate (sphingomyelin) are altered during the activation of this pathway. For example, an increase in sphingomyelinase activity might lead to a decrease in the mobile fraction of this compound if the probe becomes trapped in ceramide-rich domains.
Troubleshooting & Optimization
Technical Support Center: C12 NBD Sphingomyelin Imaging
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize photobleaching of C12 NBD Sphingomyelin (B164518) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is C12 NBD Sphingomyelin and what are its common applications?
This compound is a fluorescently labeled version of sphingomyelin, a key lipid component of animal cell plasma membranes.[1][2] The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a fluorescent probe attached to the sphingomyelin molecule, allowing for its visualization in living and fixed cells.[1][3] It is widely used to study the metabolism, transport, and distribution of sphingomyelin within cellular membranes and plays a role in tracing endocytosis pathways and analyzing sphingomyelinase activity.[4][5]
Q2: What is photobleaching and why is the NBD fluorophore susceptible to it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to emit light upon excitation.[6][7] This process occurs when the fluorophore, after absorbing light energy, enters an excited state where it can react with other molecules, particularly oxygen.[8][9] These reactions generate reactive oxygen species (ROS) that chemically alter the fluorophore, rendering it non-fluorescent.[9][10] The NBD fluorophore is known to have a tendency to photobleach, which can limit its utility in experiments requiring long or repeated exposures to excitation light.[11]
Q3: What are the primary factors that accelerate the photobleaching of this compound?
Several factors can increase the rate of photobleaching:
-
High-Intensity Illumination: The more intense the excitation light, the more rapidly fluorophores are pushed into an excited state, increasing the probability of photochemical reactions that lead to bleaching.[7]
-
Long Exposure Times: Prolonged exposure to any level of excitation light increases the total number of photons a fluorophore absorbs, leading to a higher cumulative chance of photobleaching.[8]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching. Its presence allows for the formation of damaging reactive oxygen species (ROS).[10][12]
-
High Fluorophore Concentration: At high concentrations, some fluorescent probes, including NBD-labeled lipids, can exhibit self-quenching, which can affect their photophysical properties and apparent photostability.[13]
Troubleshooting Guide: Rapid Signal Loss
Problem: The fluorescence signal from this compound is fading too quickly during my imaging session.
Below are a series of solutions, from simple adjustments to the use of specialized reagents, to mitigate this issue.
Solution 1: Optimize Imaging Parameters
The most direct way to reduce photobleaching is to minimize the total dose of light the sample receives.
-
Reduce Excitation Light Intensity: Lower the power of your laser or the intensity of your lamp to the minimum level required for a clear signal.[8][14] Using neutral density (ND) filters can effectively reduce light intensity without altering its spectral properties.[6][8][15] Modern LED illumination systems offer precise control over intensity, which can be highly beneficial.[9][15]
-
Minimize Exposure Time: Use the shortest camera exposure time or fastest scanner speed that provides an adequate signal-to-noise ratio.[8][14] Avoid continuous illumination by using features that only expose the sample during the actual image acquisition.[14]
-
Increase Detector Sensitivity: If possible, increase the gain on your detector (e.g., photomultiplier tube) or use a more sensitive camera (e.g., sCMOS).[14] This allows you to achieve a bright image with lower excitation light.[14]
-
Balance Exposure and Intensity: For live-cell imaging, it has been shown that using longer exposure times coupled with lower light intensities can reduce both photobleaching and phototoxicity.[9][10]
Solution 2: Utilize Antifade Reagents
Antifade reagents are chemical compounds added to the mounting medium or live-cell imaging medium to suppress photobleaching.[12] They primarily work by scavenging reactive oxygen species.[12][16]
Table 1: Common Antifade Reagents
| Reagent Name | Mechanism of Action | Suitability | Notes |
| Trolox | A vitamin E analog that acts as an antioxidant and triplet state quencher.[12] | Live and Fixed Cells | Cell-permeable and commonly used in live-cell imaging.[12] |
| n-Propyl gallate (NPG) | Free radical scavenger.[16][17] | Live and Fixed Cells | Non-toxic but can be difficult to dissolve and may have anti-apoptotic effects.[16][18] |
| DABCO (1,4-diazabicyclo[2.2.2]octane) | Free radical scavenger.[6][16][17] | Primarily Fixed Cells | Less effective than some other agents but also less toxic.[16][18] |
| p-Phenylenediamine (PPD) | Highly effective free radical scavenger.[16][17] | Fixed Cells Only | Can cause autofluorescence and may react with certain dyes; not suitable for live cells.[17][18] |
| Oxygen Scavenging Systems (e.g., Glucose Oxidase and Catalase) | Enzymatically removes dissolved oxygen from the medium.[19] | Live and Fixed Cells | Very effective but requires careful preparation of the imaging buffer.[19] |
Note: The effectiveness of an antifade reagent can be fluorophore-dependent. It is often necessary to test different reagents to find the optimal one for your specific experimental conditions.[15]
Solution 3: Consider Alternative Fluorophores
If photobleaching of NBD remains a significant issue, consider using a sphingomyelin analog labeled with a more photostable fluorophore. Newer generations of dyes are engineered for greater stability.
-
BODIPY Dyes: Generally offer higher fluorescence quantum yields and greater photostability compared to NBD.[5]
-
Alexa Fluor™ or DyLight™ Dyes: These are known for their superior photostability and brightness compared to traditional fluorophores.[7][15]
Experimental Protocols
Protocol 1: Preparing a Sample with Antifade Mounting Medium (Fixed Cells)
-
Final Wash: After completing your immunofluorescence or labeling protocol, perform a final wash of your cells on the coverslip with phosphate-buffered saline (PBS).
-
Remove Excess Buffer: Carefully aspirate the excess PBS from the coverslip. Do not allow the sample to dry out.
-
Apply Antifade Medium: Place a small drop (typically 10-20 µL) of a commercial or homemade antifade mounting medium (e.g., one containing NPG or DABCO) onto a clean microscope slide.
-
Mount Coverslip: Invert the coverslip (cell-side down) onto the drop of mounting medium. Avoid introducing air bubbles.
-
Seal Coverslip: Gently press to remove excess medium. To prevent evaporation and secure the coverslip for long-term storage, seal the edges with clear nail polish or a specialized sealant.
-
Cure/Dry: Allow the sealant to dry completely before imaging. For hardening mountants, let the slide cure at room temperature in the dark as per the manufacturer's instructions.
Protocol 2: Live-Cell Imaging with an Oxygen Scavenging System
-
Prepare Imaging Buffer: Create a glucose-containing imaging buffer (e.g., HBSS or a CO2-independent medium).
-
Prepare Enzyme Stocks: Prepare stock solutions of glucose oxidase (e.g., 100 mg/mL in buffer) and catalase (e.g., 20 mg/mL in buffer). Store aliquots at -20°C.
-
Label Cells: Label your live cells with this compound according to your established protocol.[20]
-
Assemble Imaging Chamber: Place the coverslip with labeled cells into your live-cell imaging chamber.
-
Add Scavenging System: Just before imaging, add glucose oxidase (final concentration ~0.5 mg/mL) and catalase (final concentration ~0.1 mg/mL) to the imaging buffer in the chamber. Gently mix.
-
Seal Chamber (Optional): If possible, seal the chamber to limit the re-entry of atmospheric oxygen.
-
Proceed with Imaging: Begin your time-lapse experiment immediately, using the optimized imaging parameters described in Solution 1.
Visualizations
Logical Workflow for Troubleshooting Photobleaching
This diagram outlines a step-by-step process for diagnosing and solving issues with this compound photobleaching.
Caption: A troubleshooting workflow for mitigating photobleaching.
Mechanism of Photobleaching
This diagram illustrates the simplified pathway leading to photobleaching upon excitation of a fluorophore.
References
- 1. C12-NBD Sphingomyelin 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. coolled.com [coolled.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. news-medical.net [news-medical.net]
- 16. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. bidc.ucsf.edu [bidc.ucsf.edu]
- 19. researchgate.net [researchgate.net]
- 20. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing C12 NBD-Sphingomyelin for Cellular Imaging: A Technical Guide
Welcome to the technical support center for optimizing C12 NBD-Sphingomyelin concentration in cell labeling experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during cell labeling with C12 NBD-Sphingomyelin.
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of wash steps with pre-warmed complete cell culture medium after incubation.[1] |
| Non-specific binding of the probe. | Ensure the C12 NBD-Sphingomyelin is complexed with fatty acid-free BSA to improve solubility and reduce non-specific binding.[1][2] | |
| Weak or No Signal | Suboptimal probe concentration. | Increase the concentration of C12 NBD-Sphingomyelin incrementally. A typical starting range is 2-10 µM, which can be optimized for your specific cell type.[3] |
| Insufficient incubation time. | Extend the incubation period to allow for adequate uptake and transport to the target organelle. Typical incubation times range from 15 to 60 minutes.[3] | |
| Photobleaching. | Minimize exposure to excitation light during imaging.[4][5][6] Use an anti-fade mounting medium if compatible with your live-cell imaging setup.[7] | |
| Cell Death or Altered Morphology | Cytotoxicity from the probe. | Higher concentrations of NBD-labeled lipids can be toxic to cells.[3] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. |
| Phototoxicity. | Reduce the intensity and duration of light exposure.[4][5][6] This is particularly critical for long-term time-lapse imaging. | |
| Incorrect Subcellular Localization | The NBD fluorophore can alter the natural trafficking of sphingomyelin (B164518). | Be aware that short-chain fluorescent lipid analogs may not perfectly mimic the behavior of their endogenous counterparts.[8][9] |
| Cell type-specific differences in lipid metabolism. | The trafficking and metabolism of sphingolipids can vary between different cell types.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for C12 NBD-Sphingomyelin?
A1: A typical starting concentration for C12 NBD-Sphingomyelin is in the range of 2-10 µM.[3] However, the optimal concentration should be empirically determined for each cell type and experimental condition to achieve sufficient signal without inducing cytotoxicity.[3]
Q2: How long should I incubate my cells with C12 NBD-Sphingomyelin?
A2: Incubation times can vary depending on the experimental goals. For general Golgi staining, an incubation of 15-30 minutes at 37°C is often sufficient.[1][3] To study initial plasma membrane binding, a shorter incubation at 4°C can be used to inhibit active transport.[3]
Q3: How can I minimize phototoxicity during live-cell imaging?
A3: To minimize phototoxicity, it is crucial to use the lowest possible excitation light intensity and the shortest exposure times that still provide a detectable signal.[4][5][6] It is also important to avoid unnecessary illumination of the sample when not acquiring images.[4][5]
Q4: Why is my C12 NBD-Sphingomyelin localizing to organelles other than the Golgi?
A4: While NBD-labeled sphingolipids are known to accumulate in the Golgi apparatus, they also traffic through other parts of the endomembrane system.[8] The NBD-sphingomyelin probe is initially observed at the plasma membrane, followed by lipid droplets, and then areas resembling the endoplasmic reticulum (ER) and Golgi apparatus.[11]
Q5: Can I use C12 NBD-Sphingomyelin to study sphingolipid metabolism?
A5: Yes, C12 NBD-Sphingomyelin and its precursor, NBD-Ceramide, are valuable tools for studying sphingolipid metabolism.[2][12] The conversion of these fluorescent analogs into other sphingolipids within the Golgi can be monitored to assess the activity of enzymes like sphingomyelin synthase.[1][12]
Experimental Protocols
Protocol 1: Preparation of C12 NBD-Sphingomyelin-BSA Complex
This protocol details the preparation of a bovine serum albumin (BSA) complex of C12 NBD-Sphingomyelin to enhance its solubility and delivery to cells.
-
Stock Solution: Prepare a stock solution of C12 NBD-Sphingomyelin in an organic solvent such as chloroform:methanol (2:1) or ethanol.[2]
-
Evaporation: In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas.
-
Resuspension: Resuspend the dried lipid film in a small volume of absolute ethanol.[2]
-
BSA Solution: Prepare a solution of fatty acid-free BSA in serum-free medium or a suitable buffer (e.g., HBSS with 10 mM HEPES).[2]
-
Complexation: While vortexing the BSA solution, slowly inject the ethanolic C12 NBD-Sphingomyelin solution to achieve the desired final concentration.[13]
Protocol 2: Live-Cell Labeling with C12 NBD-Sphingomyelin
This protocol outlines the steps for labeling live cells with the C12 NBD-Sphingomyelin-BSA complex.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to the desired confluency (typically 50-80%).[3]
-
Washing: Gently wash the cells once with pre-warmed, serum-free medium or live-cell imaging buffer.[3]
-
Labeling: Add the pre-warmed C12 NBD-Sphingomyelin-BSA complex solution to the cells and incubate at 37°C for 15-30 minutes.[3] For studying initial plasma membrane binding, incubation can be performed at 4°C.[3]
-
Washing: Aspirate the labeling solution and wash the cells two to three times with pre-warmed complete cell culture medium to remove unbound probe.[1][3]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy using the appropriate filter set for NBD (Excitation ~465-470 nm, Emission ~525-536 nm).[1][2][14]
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for cell labeling with C12 NBD-Sphingomyelin.
Caption: Simplified trafficking pathway of NBD-labeled sphingolipids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport of sphingomyelin to the cell surface is inhibited by brefeldin A and in mitosis, where C6-NBD-sphingomyelin is translocated across the plasma membrane by a multidrug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Lipid Droplets Contain Dynamic Pools of Sphingomyelin: ADRP Binds Phospholipids with High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. C12 NBD Sphingomyelin I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
Improving signal-to-noise ratio with C12 NBD Sphingomyelin
Welcome to the technical support center for C12 NBD Sphingomyelin (B164518). This resource is designed for researchers, scientists, and drug development professionals to help optimize experimental workflows and improve the signal-to-noise ratio when using this fluorescent substrate.
Frequently Asked Questions (FAQs)
Q1: What is C12 NBD Sphingomyelin? A1: this compound is a fluorescent analog of sphingomyelin, a key lipid component of cell membranes.[1][2] It is tagged with a nitrobenzoxadiazole (NBD) fluorophore, which allows for the visualization and quantification of sphingomyelin metabolism and transport.[3][4] It is commonly used as a substrate for sphingomyelinase (SMase) enzymes.[3][5]
Q2: What are the excitation and emission wavelengths for this compound? A2: The optimal spectral properties for this compound are an excitation wavelength (Ex) of approximately 470 nm and an emission wavelength (Em) of approximately 525 nm.[3][4][5]
Q3: How should I store and handle this compound? A3: this compound is typically shipped on dry ice and should be stored at -20°C in a tightly sealed vial, protected from light to prevent photobleaching. When preparing solutions, it is soluble in a chloroform:methanol (2:1) mixture or in methanol.[6]
Q4: What are the primary applications of this compound? A4: The primary application is to serve as a fluorescent substrate in assays for sphingolipid-degrading enzymes, particularly acid and neutral sphingomyelinases (aSMase and nSMase).[3][6][7] These assays are crucial for studying lipid metabolism, signal transduction pathways involving ceramide, and for screening potential enzyme inhibitors in drug discovery.[1][8][9]
Troubleshooting Guide: Improving Signal-to-Noise (S/N) Ratio
A low signal-to-noise ratio is a common challenge that can compromise experimental results. This guide addresses the two main contributors to a poor S/N ratio: high background fluorescence and low specific signal.
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal generated from the enzymatic reaction.
Q: What are the common causes of high background signal and how can I reduce it? A: High background can stem from several sources. The most common are excess unincorporated probe, cellular autofluorescence, and non-specific binding.
Potential Causes & Solutions
| Potential Cause | Explanation & Solution |
| Excess/Unincorporated Probe | Residual substrate that has not been washed away or internalized by cells will contribute to background. Solution: Optimize washing steps. Increase the number and duration of washes with an appropriate buffer (e.g., ice-cold PBS) after probe incubation. |
| Cellular Autofluorescence | Cells, particularly in the green spectrum, naturally fluoresce due to endogenous molecules like NADH and flavins. Solution: Include an "unlabeled" control (cells without the NBD probe) to measure the baseline autofluorescence. This value can be subtracted from the experimental samples. |
| Non-Specific Binding | The fluorescent lipid may bind non-specifically to plates, cellular proteins, or other lipids. Solution: Consider adding a blocking agent like fatty acid-free Bovine Serum Albumin (BSA) to the incubation medium to sequester excess probe and reduce non-specific interactions.[10] |
| Contaminants in Sample | Samples like serum or plasma may contain endogenous choline (B1196258), which can interfere with certain assay formats that measure choline as a final product, leading to a high background signal.[8] Solution: Run a background control without the sphingomyelinase enzyme to quantify the signal from pre-existing choline and subtract it from your results.[8] |
| Extracellular Signal (Live Cells) | When studying intracellular processes, fluorescence from the probe remaining on the outer leaflet of the plasma membrane can be a significant source of background. Solution: Use a membrane-impermeable quenching agent like sodium dithionite (B78146) to eliminate the signal from the outer leaflet, isolating the intracellular fluorescence.[11] |
Issue 2: Low Specific Signal
A weak or absent signal suggests a problem with the enzymatic reaction or detection settings.
Q: My fluorescence signal is very weak. What are the likely causes and how can I improve it? A: A low signal can be caused by probe degradation, suboptimal assay conditions, low enzyme activity, or incorrect instrument settings.
Potential Causes & Solutions
| Potential Cause | Explanation & Solution |
| Probe Degradation | This compound is sensitive to light and repeated freeze-thaw cycles. Solution: Aliquot the probe upon receipt to minimize freeze-thaw cycles. Always store it protected from light at -20°C. |
| Suboptimal Substrate Conc. | The concentration of the substrate may be too low for the enzyme to process effectively or too high, leading to substrate inhibition or quenching effects.[12] Solution: Perform a substrate titration curve to determine the optimal concentration for your specific experimental setup. |
| Incorrect Instrument Settings | Using incorrect excitation/emission filters or having the gain set too low will result in poor signal detection. Solution: Verify that your fluorometer or microscope is set to the correct wavelengths (Ex ~470 nm, Em ~525 nm).[3] Ensure the detector gain is optimized to capture the signal without saturation. |
| Poor Enzyme Activity | The enzyme (in cell lysates or purified) may be inactive or inhibited. Assay conditions such as pH, temperature, and the presence of detergents are critical.[13] Solution: Ensure the enzyme has been stored correctly. Optimize the reaction buffer's pH (e.g., pH 5.0 for acid SMase, pH 7.0 for neutral SMase).[5] The presence and concentration of detergents (e.g., Triton X-100, sodium taurocholate) can be critical for enzyme activity and may need optimization.[5][13] |
| Inefficient Product Separation | In endpoint assays using chromatography (TLC/HPLC), poor separation between the substrate (this compound) and the product (C12 NBD Ceramide) will lead to inaccurate quantification. Solution: Optimize the solvent system used for separation to ensure a clear distinction between the substrate and product spots or peaks.[3][5] |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes typical parameters for a sphingomyelinase activity assay. These should be optimized for your specific system.
| Parameter | Recommended Value | Source |
| Excitation Wavelength | 470 nm | [3][4] |
| Emission Wavelength | 525 nm | [3][5] |
| Incubation Temperature | 37 °C | [3][5] |
| Reaction Buffer (nSMase) | 25 mM sodium phosphate (B84403) (pH 7.0) with 0.2% Triton X-100 | [3][5] |
| Reaction Buffer (aSMase) | 10 mM sodium acetate (B1210297) (pH 5.0) with 0.2% Triton X-100 | [3][5] |
| Storage Temperature | -20 °C (protected from light) |
Detailed Protocol: In Vitro Neutral Sphingomyelinase (nSMase) Assay
This protocol describes a method to measure nSMase activity by quantifying the conversion of this compound to C12 NBD Ceramide using Thin-Layer Chromatography (TLC).
-
Reagent Preparation :
-
Substrate Stock : Prepare a stock solution of this compound in chloroform/methanol (2:1, v/v).
-
Reaction Buffer : Prepare a 25 mM sodium phosphate buffer (pH 7.0) containing 0.2% Triton X-100.[5]
-
Enzyme Sample : Prepare your cell lysate or purified enzyme in an appropriate buffer.
-
TLC Developing Solvent : Prepare a solvent system of chloroform/methanol/0.02% CaCl₂ (5:4:1, v/v/v).[3][5]
-
-
Enzymatic Reaction :
-
In a microcentrifuge tube, add a specific amount of your enzyme sample to the reaction buffer.
-
Add this compound to the reaction mixture to a final concentration of 0.1 nM (this should be optimized).[3][5]
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
-
Lipid Extraction and Separation :
-
Evaporate the solvent from the stopped reaction under a stream of nitrogen.[3][5]
-
Resuspend the dried lipid residue in 10-20 µL of chloroform/methanol (2:1, v/v).[3][5]
-
Spot the resuspended sample onto a silica (B1680970) TLC plate.
-
Develop the TLC plate using the prepared developing solvent until the solvent front is near the top.
-
-
Quantification :
-
Allow the TLC plate to air dry completely.
-
Visualize the plate using a fluorescence scanner or gel doc system with the appropriate filters (Ex: 470 nm, Em: 525 nm).[3][5]
-
The substrate (this compound) and the product (C12 NBD Ceramide) will appear as distinct spots.
-
Quantify the fluorescence intensity of each spot. Enzyme activity is proportional to the amount of fluorescent product formed relative to the total fluorescence.
-
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting poor signal-to-noise ratio.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Experimental Workflow for nSMase Assay
This flowchart illustrates the key steps in the in vitro nSMase activity assay protocol.
Caption: Experimental workflow for a TLC-based nSMase assay.
Simplified Sphingomyelin Signaling Pathway
This diagram shows the enzymatic conversion monitored using this compound.
Caption: Role of SMase in converting sphingomyelin to ceramide.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Mechanistic Insights into Sphingomyelin Nanoemulsions as Drug Delivery Systems for Non-Small Cell Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate - PMC [pmc.ncbi.nlm.nih.gov]
C12 NBD Sphingomyelin stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of C12 NBD Sphingomyelin (B164518). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for C12 NBD Sphingomyelin?
A1: this compound should be stored at -20°C in its solid form.[1][2][3][4] Several suppliers indicate that the product is shipped at room temperature for continental US deliveries, but it should be transferred to -20°C for long-term storage.[1] Some vendors ship the product on dry ice.[3][5]
Q2: What is the expected stability and shelf-life of this compound?
A2: The stability of this compound can vary between suppliers. When stored properly at -20°C, one supplier suggests a stability of at least four years, while another indicates a shelf-life of one year.[1][2][4] It is crucial to refer to the certificate of analysis provided by the specific vendor for the most accurate information.
Q3: How should I reconstitute this compound?
A3: this compound is soluble in a chloroform:methanol (B129727) (2:1) mixture and in methanol.[1] For detailed reconstitution to a specific concentration, you can use the reconstitution calculator provided by some suppliers.[6]
Q4: Is this compound sensitive to light or moisture?
A4: Yes, this compound is noted to be light-sensitive and hygroscopic (tending to absorb moisture from the air).[4] Therefore, it is important to store it protected from light and in a dry environment.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative information regarding this compound.
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1][2][3][4] |
| Stated Stability | ≥ 4 years or 1 year | [1][2][4] |
| Molecular Weight | ~825.0 g/mol | [1][2][3] |
| Solubility | Chloroform:Methanol (2:1), Methanol | [1] |
| Purity (Typical) | >99% (TLC) | [3][5] |
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
-
Potential Cause 1: Degradation of this compound.
-
Explanation: In cellular assays, fluorescent sphingomyelin analogs like this compound can be metabolized by endogenous enzymes.[7] The primary degradation pathway involves hydrolysis by sphingomyelinases to produce C12 NBD ceramide.[1][8] This can lead to altered fluorescence localization and signaling readouts.
-
Troubleshooting Steps:
-
Confirm Reagent Integrity: Before use, verify the purity of your this compound stock solution using thin-layer chromatography (TLC).
-
Minimize Exposure: During experiments, protect the compound from prolonged exposure to light and elevated temperatures.
-
Inhibitor Controls: Consider using sphingomyelinase inhibitors as a control in your experiments to assess the extent of enzymatic degradation.
-
Time-Course Experiments: Perform time-course studies to understand the kinetics of this compound metabolism in your specific cell type.[8]
-
-
-
Potential Cause 2: Improper Reconstitution or Storage.
-
Explanation: Incorrect solvent choice or storage at improper temperatures can lead to precipitation or degradation of the compound.
-
Troubleshooting Steps:
-
Follow Recommended Protocols: Always adhere to the recommended reconstitution solvents and storage temperatures.[1][2][3][4]
-
Check for Precipitate: Before use, visually inspect your stock solution for any signs of precipitation. If present, gentle warming and vortexing may be required.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots of your stock solution.
-
-
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of pre-chilled chloroform:methanol (2:1) or methanol to the vial to achieve the desired stock concentration.
-
Vortex gently until the solid is completely dissolved.
-
Store the resulting solution in a tightly sealed vial, protected from light, at -20°C.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
-
Prepare a TLC developing chamber with a suitable solvent system, such as chloroform/methanol/0.02% CaCl2 (5:4:1, v/v).[6]
-
Spot a small amount of your this compound solution onto a TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent to migrate up the plate.
-
After development, remove the plate and visualize the spots under a UV lamp. The presence of a single, distinct spot indicates high purity. The appearance of additional spots may suggest degradation to C12 NBD ceramide or other byproducts.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. C12-NBD Sphingomyelin 99 (TLC) powder Avanti Lipids [sigmaaldrich.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C12 NBD Sphingomyelin in Live Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of C12 NBD Sphingomyelin (B164518) in live cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is C12 NBD Sphingomyelin and what is it used for?
This compound is a fluorescently labeled analog of sphingomyelin, a key component of cell membranes. The NBD (nitrobenzoxadiazole) fluorophore allows for the visualization of sphingomyelin dynamics in live cells, enabling the study of lipid trafficking, metabolism, and localization in real-time.
Q2: What are the primary causes of this compound cytotoxicity?
The cytotoxicity of this compound in live cells can stem from several factors:
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Metabolism to Ceramide: this compound can be hydrolyzed by cellular enzymes called sphingomyelinases into C12 NBD-ceramide. Ceramide is a well-known bioactive lipid that can induce apoptosis (programmed cell death).[1][2][3][4][5]
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Phototoxicity: The NBD fluorophore, when excited by light during fluorescence microscopy, can generate reactive oxygen species (ROS).[6][7] Excessive ROS can lead to cellular damage, stress, and eventually apoptosis or necrosis.[8]
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High Concentrations: High concentrations of the probe can lead to artifacts and increased cytotoxic effects.
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Prolonged Incubation: Longer exposure of cells to the probe can increase the likelihood of metabolic conversion to ceramide and other cytotoxic effects.
Q3: How can I recognize signs of cytotoxicity in my this compound-labeled cells?
Common morphological and cellular indicators of cytotoxicity include:
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Cell rounding and detachment from the culture surface.
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Membrane blebbing, which are irregular bulges in the plasma membrane.
-
Nuclear condensation and fragmentation (classic signs of apoptosis).
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Decreased cell proliferation or cell death.
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Increased background fluorescence due to cell lysis and release of the probe.
Q4: Are there less cytotoxic alternatives to this compound?
Yes, researchers can consider other fluorescent lipid analogs that may exhibit lower cytotoxicity. The choice of alternative will depend on the specific experimental goals. It's important to empirically test and validate any new probe for your specific cell type and application.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High cell death or morphological changes after labeling. | High concentration of this compound. | Titrate the concentration of this compound to find the lowest effective concentration. Start with a range of 1-5 µM. |
| Prolonged incubation time. | Reduce the incubation time. Aim for the shortest time that provides adequate signal (e.g., 15-30 minutes). | |
| Metabolism to C12 NBD-ceramide. | If the experimental design allows, consider using inhibitors of neutral or acid sphingomyelinases to reduce the conversion to ceramide. However, be aware that this will alter the natural metabolic pathways. | |
| High background fluorescence. | Incomplete removal of unbound probe. | Increase the number and duration of washing steps with pre-warmed, serum-free medium or buffer after incubation. |
| Cell lysis releasing the probe. | This is a sign of significant cytotoxicity. Address the root cause of cell death (see above). | |
| Rapid photobleaching and/or signs of phototoxicity (e.g., cell blebbing) during imaging. | High laser power or prolonged exposure. | Reduce the laser power to the minimum level required for a good signal-to-noise ratio. Use the shortest possible exposure times. |
| Generation of reactive oxygen species (ROS). | Consider using an imaging medium containing antioxidants, such as Trolox or ascorbic acid, to quench ROS.[6] Culture cells at a lower oxygen concentration (e.g., 3%) if your incubator and microscope setup allows.[8] | |
| NBD signal localizing to unexpected compartments or appearing as aggregates. | Probe aggregation. | Ensure the this compound stock solution is properly dissolved and vortexed before diluting to the final working concentration. Prepare fresh dilutions for each experiment. |
| Altered lipid trafficking due to cellular stress. | This can be a secondary effect of cytotoxicity or phototoxicity. Address the primary causes of cellular stress. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for working with NBD-labeled sphingolipids to minimize cytotoxicity. Note that optimal conditions can vary significantly between cell types and experimental setups.
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 1 - 5 µM | Higher concentrations are more likely to induce cytotoxicity. Empirical testing is crucial to determine the optimal concentration for your cell type. |
| Incubation Time | 15 - 30 minutes | Shorter incubation times minimize metabolic conversion to cytotoxic ceramide and reduce overall stress on the cells. |
| Imaging Laser Power | As low as possible | Minimizes phototoxicity and photobleaching. |
| Exposure Time | As short as possible | Reduces the total light dose delivered to the cells, thereby limiting phototoxicity. |
Experimental Protocols
Protocol 1: Live Cell Labeling with this compound
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 50-80%). Ensure cells are healthy and adherent.
-
-
Preparation of Labeling Solution:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO). Store at -20°C, protected from light.
-
On the day of the experiment, thaw the stock solution.
-
Dilute the stock solution in pre-warmed (37°C), serum-free cell culture medium or a suitable imaging buffer to the desired final concentration (e.g., 2-5 µM). Vortex gently to mix.
-
-
Cell Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed, serum-free medium.
-
Add the labeling solution to the cells, ensuring the entire surface is covered.
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Incubate at 37°C for 15-30 minutes.
-
-
Washing:
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Aspirate the labeling solution.
-
Wash the cells two to three times with pre-warmed, serum-free medium to remove unbound probe.
-
-
Imaging:
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Add fresh, pre-warmed imaging buffer to the cells.
-
Image immediately using a fluorescence microscope with appropriate filters for NBD (Excitation/Emission: ~460/535 nm).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Visualizations
Caption: Experimental workflow for live cell labeling with this compound.
Caption: Key pathways of this compound-induced cytotoxicity.
Caption: A logical workflow for troubleshooting cytotoxicity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptotic DNA damage and cell death by activation of the sphingomyelin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide sphingolipid signaling mediates Tumor Necrosis Factor (TNF)-dependent toxicity via caspase signaling in dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis and Sphingomyelin Hydrolysis: The Flip Side - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: C12 NBD-Sphingomyelin Back-Exchange Protocol with BSA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the C12 NBD-Sphingomyelin back-exchange protocol using Bovine Serum Albumin (BSA). Here you will find detailed experimental procedures, troubleshooting guides, frequently asked questions (FAQs), and relevant biological context to ensure the success of your experiments.
Experimental Protocol: C12 NBD-Sphingomyelin Back-Exchange Assay
This protocol outlines the key steps for labeling live cells with C12 NBD-Sphingomyelin and subsequently removing the fluorescent probe from the outer leaflet of the plasma membrane using BSA.
Diagram of the Experimental Workflow
Caption: Experimental workflow for the C12 NBD-Sphingomyelin back-exchange procedure.
Methodology
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and grow to the desired confluency. Ensure cells are healthy and evenly distributed.[1]
-
-
Reagent Preparation:
-
C12 NBD-Sphingomyelin-BSA Complex: Prepare a stock solution of C12 NBD-Sphingomyelin in an organic solvent (e.g., ethanol (B145695) or a chloroform:methanol mixture). To create the working solution, complex the fluorescent lipid with fatty-acid-free BSA in a serum-free medium or a balanced salt solution. This is often done by injecting the lipid stock into the BSA solution while vortexing to facilitate complex formation.
-
Back-Exchange Solution: Prepare a solution of fatty-acid-free BSA in a cold, balanced salt solution (e.g., PBS or HBSS). The concentration will need to be optimized for your specific cell type and experimental conditions.[1]
-
-
Labeling:
-
Aspirate the culture medium from the cells and wash them with a cold, balanced salt solution.
-
Add the C12 NBD-Sphingomyelin-BSA complex to the cells and incubate at a low temperature (e.g., 4°C) to allow the fluorescent lipid to incorporate into the plasma membrane while minimizing endocytosis.
-
-
Internalization:
-
To study the internalization of sphingomyelin (B164518), aspirate the labeling solution, wash the cells with cold buffer, and then add pre-warmed complete medium.
-
Incubate the cells at 37°C for the desired time to allow for endocytosis and intracellular trafficking of the fluorescent lipid.
-
-
Back-Exchange:
-
After the internalization period, place the cells back on ice and wash them multiple times with a cold, balanced salt solution to remove any remaining labeling solution.
-
Add the cold BSA back-exchange solution to the cells and incubate on ice or at 4°C.[1] This step facilitates the removal of C12 NBD-Sphingomyelin that remains in the outer leaflet of the plasma membrane.[1]
-
Repeat the wash with the BSA solution as necessary to ensure complete removal of the plasma membrane-localized probe. The number of washes and incubation time may need to be optimized.[1]
-
-
Imaging and Analysis:
-
After the final wash, add fresh, cold buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission maxima ~460/535 nm).
-
Quantify the intracellular fluorescence using image analysis software.
-
Quantitative Data Summary
The optimal parameters for this protocol can vary depending on the cell type and specific experimental goals. The following table provides a summary of commonly used quantitative parameters. It is highly recommended to perform titration experiments to determine the ideal conditions for your specific system.[1]
| Parameter | Typical Range | Notes |
| C12 NBD-Sphingomyelin Concentration | 1-10 µM | Higher concentrations may lead to cytotoxicity or probe self-quenching. |
| BSA Concentration (Back-Exchange) | 1-5% (w/v) fatty-acid-free BSA | Higher concentrations can increase the efficiency of back-exchange but may also affect cell viability with prolonged exposure.[1] |
| Labeling Incubation Time | 30-60 minutes | Should be performed at low temperatures (4°C) to minimize internalization. |
| Internalization Incubation Time | 5-60 minutes | This will depend on the specific cellular process being investigated. A time-course experiment is recommended.[1] |
| Back-Exchange Incubation Time | 15-30 minutes per wash | Multiple short incubations are often more effective than a single long one. |
| Number of Back-Exchange Washes | 2-4 times | Monitor the reduction in plasma membrane fluorescence to determine the optimal number of washes. |
| Temperature (Labeling & Back-Exchange) | 4°C or on ice | Crucial for inhibiting endocytosis and ensuring the removal of the probe is primarily from the plasma membrane.[1] |
| Temperature (Internalization) | 37°C | Allows for active cellular processes like endocytosis and vesicular trafficking. |
Troubleshooting Guide
This guide addresses common issues encountered during the C12 NBD-Sphingomyelin back-exchange protocol.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Incomplete back-exchange.- Cell autofluorescence.- Non-specific binding of the probe. | - Increase BSA concentration in the back-exchange buffer.- Increase the number and duration of back-exchange washes.- Include an unstained control to assess autofluorescence.- Ensure thorough washing after the labeling step. |
| Low or No Intracellular Fluorescence | - Inefficient labeling.- Back-exchange conditions are too harsh.- Rapid degradation of the probe. | - Increase the concentration of C12 NBD-Sphingomyelin or the labeling time.- Decrease the BSA concentration or shorten the back-exchange incubation time.- Perform a time-course experiment to find the optimal imaging window before significant probe degradation occurs.[1] |
| Inconsistent Results Between Experiments | - Variability in cell density or health.- Inconsistent preparation of reagents.- Fluctuations in incubation temperatures. | - Standardize cell seeding and monitor cell health.- Prepare fresh BSA solutions for each experiment.- Use a temperature-controlled environment for all incubation steps.[1] |
| Cell Death or Morphological Changes | - Cytotoxicity of the fluorescent probe.- Stress from prolonged exposure to BSA or temperature changes. | - Perform a viability assay (e.g., Trypan Blue exclusion) to assess cell health.- Reduce the concentration of C12 NBD-Sphingomyelin.- Minimize the duration of the back-exchange steps. |
| Fluorescence Signal in Unexpected Cellular Compartments | - Probe metabolism to other fluorescent lipids.- Non-specific partitioning of the probe. | - Analyze lipid extracts by thin-layer chromatography (TLC) to check for metabolic products.- Optimize labeling conditions to favor specific uptake pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the back-exchange step?
The back-exchange procedure is designed to remove the C12 NBD-Sphingomyelin that has not been internalized by the cells and remains in the outer leaflet of the plasma membrane.[1] This is crucial for accurately visualizing and quantifying the fluorescent lipid that has been transported into the cell.[1]
Q2: Why is fatty-acid-free BSA recommended?
Fatty-acid-free BSA is preferred to minimize variability in the back-exchange efficiency.[1] BSA acts as an acceptor for the fluorescent lipid, and the presence of endogenous fatty acids can affect its binding capacity.[1]
Q3: Can this protocol be used for other NBD-labeled lipids?
Yes, the general principles of the back-exchange protocol can be applied to other NBD-labeled lipids. However, the optimal conditions, such as BSA concentration and incubation times, may need to be adjusted based on the specific properties of the lipid analog.[1]
Q4: How does temperature affect the back-exchange process?
Temperature is a critical factor. Performing the back-exchange at low temperatures (e.g., 4°C) inhibits endocytosis and other metabolic processes.[1] This ensures that the removal of the fluorescent probe is primarily from the plasma membrane and that lipids already internalized are not affected.[1]
Q5: What is the role of sphingomyelin in cellular signaling?
Sphingomyelin is a key component of the plasma membrane and is involved in various signaling pathways. Its hydrolysis by sphingomyelinase produces ceramide, a bioactive lipid that can influence processes such as apoptosis, cell proliferation, and differentiation.
Sphingomyelin Signaling Pathway
The following diagram illustrates the central role of sphingomyelin in lipid signaling pathways.
Caption: The sphingomyelin signaling pathway, highlighting the central role of ceramide.
References
Solving issues with C12 NBD Sphingomyelin aggregation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing C12 NBD Sphingomyelin (B164518) in their experiments. It addresses common issues related to aggregation in solution and offers detailed troubleshooting strategies and protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is C12 NBD Sphingomyelin and what are its primary applications?
A1: this compound is a fluorescently labeled sphingolipid. It consists of a sphingomyelin molecule with a nitrobenzoxadiazole (NBD) fluorophore attached to a 12-carbon acyl chain. This fluorescent tag allows for the visualization and tracking of sphingomyelin metabolism, transport, and localization within living cells.[1][2] Its primary applications are in studying sphingolipid signaling pathways, lipid raft dynamics, and the activity of enzymes such as sphingomyelinase.[3][4]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for designing experiments and preventing aggregation. Key properties are summarized in the table below.
Q3: Why does this compound aggregate in aqueous solutions?
A3: this compound is an amphiphilic molecule, meaning it has both a hydrophilic (polar head group) and a hydrophobic (acyl chains) part. In aqueous environments, these molecules tend to self-assemble to minimize the unfavorable interactions between their hydrophobic tails and water. Above a certain concentration, known as the Critical Micelle Concentration (CMC), they form micelles or larger aggregates.
Q4: What is the Critical Micelle Concentration (CMC) of this compound?
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Dissolving this compound
| Potential Cause | Troubleshooting Step |
| Poor solubility in aqueous buffer | This compound has very low solubility in purely aqueous solutions. Always prepare a stock solution in an appropriate organic solvent first. |
| Incorrect solvent for stock solution | Use a non-polar organic solvent like chloroform, methanol, or a mixture of chloroform:methanol (2:1) to prepare the initial stock solution.[6] |
| Exceeding the CMC in aqueous solution | For direct dilution in aqueous buffers, ensure the final concentration is well below the estimated CMC (~13 µM). |
| Temperature effects | Ensure the aqueous buffer is at the desired experimental temperature before adding the this compound stock solution. Sudden temperature changes can promote precipitation. |
Issue 2: Aggregates Visible in Cell Culture Media or During Microscopy
| Potential Cause | Troubleshooting Step |
| High local concentration during dilution | When diluting the organic stock solution into your aqueous media, add it dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion. |
| Interaction with media components | Serum proteins and other components in the cell culture media can sometimes interact with the lipid, leading to aggregation. Preparing a this compound-BSA complex is highly recommended for cell-based experiments. |
| pH of the medium | The pH of the solution can influence the charge of the sphingomyelin headgroup and affect its aggregation behavior.[7] Ensure your cell culture medium is properly buffered. |
| Phototoxicity and dye bleaching leading to artifacts | During fluorescence microscopy, use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, which can sometimes be misinterpreted as aggregation. |
Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₇₃N₆O₉P | [8][9] |
| Molecular Weight | 825.03 g/mol | [10] |
| Excitation Maximum (λex) | ~465 nm | [11] |
| Emission Maximum (λem) | ~535 nm | [11] |
| Solubility (Organic) | Soluble in Chloroform, Methanol, Chloroform:Methanol (2:1) | [6] |
| Storage Conditions | -20°C, protect from light | [8] |
| Estimated Critical Micelle Concentration (CMC) | ~13 µM (based on NBD-sphingosine) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Chloroform:Methanol (2:1, v/v)
-
Glass vial with a Teflon-lined cap
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a glass vial.
-
Add the appropriate volume of chloroform:methanol (2:1) to achieve the desired stock concentration (e.g., 1 mM).
-
Cap the vial tightly and vortex until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Preparation of this compound-BSA Complex for Live-Cell Imaging
This protocol is adapted from established methods for preparing lipid-BSA complexes.[12][13]
-
Materials:
-
This compound stock solution (1 mM in chloroform:methanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
Nitrogen gas source
-
Glass test tubes
-
-
Procedure:
-
In a glass test tube, add the desired volume of the this compound stock solution.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Prepare a BSA solution (e.g., 1% w/v) in PBS.
-
Add the BSA solution to the test tube containing the lipid film.
-
Vortex the tube vigorously for several minutes until the lipid film is completely resuspended, forming the this compound-BSA complex. The solution should be clear.
-
This complex can now be diluted in cell culture medium to the desired final concentration for treating cells.
-
Visualizations
Experimental Workflow for Preparing this compound-BSA Complex
Caption: A flowchart illustrating the key steps for preparing a this compound-BSA complex.
Troubleshooting Logic for this compound Aggregation
Caption: A decision tree to guide troubleshooting of this compound aggregation issues.
Proposed Signaling Pathway of Sphingomyelinase-Induced Aggregation
Caption: A proposed signaling pathway illustrating how sphingomyelinase can lead to aggregation and altered cellular responses.
References
- 1. Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. scientificlabs.com [scientificlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 7. pH dependence of sphingosine aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to C12 NBD Sphingomyelin and BODIPY-SM for Cellular Lipid Tracking
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, the ability to track the movement and metabolism of lipids is paramount to understanding a myriad of physiological and pathological processes. Sphingomyelin (B164518), a key component of cellular membranes, plays a crucial role in signal transduction and membrane structure. Fluorescently labeled sphingomyelin analogs, such as C12 NBD Sphingomyelin (NBD-SM) and BODIPY-FL-C12-Sphingomyelin (BODIPY-SM), have emerged as indispensable tools for visualizing these dynamic processes in living cells. This guide provides an objective comparison of these two widely used probes, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Key Performance Indicators
BODIPY-SM generally exhibits superior photophysical properties compared to NBD-SM, making it a more robust probe for long-term imaging studies. A key advantage of BODIPY-SM is its unique concentration-dependent fluorescence shift, which allows for the qualitative assessment of lipid concentration within cellular membranes.
| Feature | This compound (NBD-SM) | BODIPY-FL-C12-Sphingomyelin (BODIPY-SM) |
| Fluorophore | Nitrobenzoxadiazole (NBD) | Boron-dipyrromethene (BODIPY) |
| Fluorescence Quantum Yield | Lower | Higher (2-3 times greater than NBD)[1][2] |
| Photostability | Lower, prone to photobleaching[1][3] | Significantly higher than NBD[1][3][4] |
| Environmental Sensitivity | Fluorescence is sensitive to the polarity of the environment. The hydrophilicity of the NBD group can cause it to loop back to the membrane surface, potentially altering lipid behavior.[1][2] | Less polar than NBD, leading to better membrane integration.[4] Exhibits a concentration-dependent spectral shift from green (~515 nm) to red (~620 nm) due to excimer formation at high concentrations.[1][3][5] |
| Excitation/Emission Maxima | ~460 nm / ~535 nm | ~505 nm / ~511 nm (monomer) |
| Primary Applications | Studies of lipid trafficking, metabolism, and membrane dynamics. | Live-cell imaging of lipid trafficking, endocytosis, and visualization of lipid-rich domains.[3][6][7][8] |
| Cytotoxicity | Generally low at working concentrations, but can be a concern at higher levels. | Generally low at working concentrations. |
Delving Deeper: Experimental Performance
Fluorescence Properties
BODIPY-SM stands out for its exceptional brightness and resistance to photobleaching, allowing for longer observation times and reduced phototoxicity in live-cell imaging experiments.[1][3][4] Its most remarkable feature is the shift in its fluorescence emission from green to red as its concentration in the membrane increases.[1][3] This property provides a unique opportunity to visualize areas of high lipid accumulation, such as in the Golgi apparatus or in lipid rafts, without the need for complex ratiometric imaging.
NBD-SM , while a widely used and valuable tool, is more susceptible to photobleaching.[1] The inherent hydrophilicity of the NBD fluorophore can also influence the behavior of the labeled lipid, potentially causing it to reside closer to the membrane-water interface rather than fully integrating into the lipid bilayer.[1][2]
Metabolism and Cellular Trafficking
Both NBD-SM and BODIPY-SM are effectively taken up by cells and enter into metabolic and trafficking pathways, making them suitable for studying processes like endocytosis and transport to various organelles.[3][6][7]
BODIPY-SM has been extensively used to follow the endocytic pathway. Upon internalization, it is often transported to the Golgi apparatus and the endoplasmic reticulum.[6] Studies have shown that its uptake can occur via caveolae-dependent pathways.[6]
NBD-SM is also readily internalized by cells and its trafficking has been well-characterized. However, its metabolism can be more extensive in the plasma membrane compared to other cellular compartments.[9][10] The length of the acyl chain attached to the sphingomyelin analog, such as the C12 chain, has been shown to be a critical determinant of its endocytic trafficking route.[11]
Experimental Corner: Protocols and Methodologies
The following are generalized protocols for labeling live cells with NBD-SM and BODIPY-SM. Optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.
General Protocol for Live Cell Labeling
A common method for delivering these lipophilic probes to cells is through the use of bovine serum albumin (BSA) complexes, which enhances their solubility in aqueous media and facilitates their insertion into the plasma membrane.[3]
Caption: General workflow for labeling live cells with fluorescent sphingomyelin analogs.
1. Preparation of Fluorescent Sphingomyelin-BSA Complexes:
-
Prepare a stock solution of this compound or BODIPY-FL-C12-Sphingomyelin in a suitable organic solvent (e.g., ethanol (B145695) or a chloroform:methanol mixture).
-
In a separate tube, prepare a solution of defatted bovine serum albumin (BSA) in a buffered salt solution (e.g., HBSS).
-
Add the lipid stock solution to the BSA solution while vortexing to form the complex. The final concentration of the probe is typically around 5 µM.[12]
2. Cell Labeling:
-
Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Remove the culture medium and wash the cells with a pre-warmed imaging buffer.
-
Incubate the cells with the fluorescent sphingomyelin-BSA complex at 37°C for a specified period (e.g., 15-60 minutes). To study initial plasma membrane binding, incubation can be performed at 4°C.[12]
3. Washing and Imaging:
-
After incubation, remove the labeling solution and wash the cells several times with fresh, pre-warmed imaging buffer to remove any unbound probe.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for NBD (blue excitation, green emission) or BODIPY-FL (green excitation, green/red emission).
The Bigger Picture: Sphingomyelin in Cellular Signaling
Sphingomyelin is not merely a structural component of the cell membrane; it is a central player in a critical signaling pathway. The enzymatic hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a potent second messenger involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13][14][15][16] Fluorescent sphingomyelin analogs are invaluable for studying the dynamics of this pathway and the subsequent fate of ceramide.
Caption: A simplified diagram of the sphingomyelin signaling cascade.
Conclusion
Both this compound and BODIPY-FL-C12-Sphingomyelin are powerful tools for the investigation of lipid dynamics in living cells. The choice between them will ultimately depend on the specific experimental requirements.
-
For demanding imaging applications that require high photostability and brightness, and for studies where lipid concentration is a key parameter, BODIPY-SM is the superior choice .
-
For more general applications in lipid trafficking and metabolism, and in laboratories equipped for traditional fluorescence microscopy, NBD-SM remains a reliable and effective probe .
Researchers are encouraged to carefully consider the photophysical and biological properties of each probe in the context of their experimental design to ensure the acquisition of accurate and meaningful data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Segregation of Fluorescent Membrane Lipids into Distinct Micrometric Domains: Evidence for Phase Compartmentation of Natural Lipids? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocytosis and intracellular processing of BODIPY-sphingomyelin by murine CATH.a neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocytosis and intracellular processing of BODIPY-sphingomyelin by murine CATH.a neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 15. cusabio.com [cusabio.com]
- 16. Sphingomyelin - Wikipedia [en.wikipedia.org]
A Comparative Guide to C6 NBD Sphingomyelin and C12 NBD Sphingomyelin for Researchers
In the study of cellular lipid trafficking, metabolism, and signaling, fluorescently labeled lipids are indispensable tools. Among these, NBD-labeled sphingomyelins are widely utilized to probe the dynamics of this critical membrane component. The choice of the acyl chain length appended to the fluorescent probe can significantly impact its biophysical properties and biological behavior. This guide provides a detailed comparison of two commonly used fluorescent sphingomyelin (B164518) analogs: C6 NBD Sphingomyelin (C6-NBD-SM) and C12 NBD Sphingomyelin (C12-NBD-SM), to aid researchers in selecting the appropriate tool for their experimental needs.
Physicochemical and Fluorescent Properties
The primary difference between C6 and this compound lies in the length of the N-acyl chain, which influences their molecular weight and hydrophobicity. While both probes share the same NBD fluorophore, their local environment within a biological membrane can differ, potentially affecting their fluorescent properties.
| Property | C6 NBD Sphingomyelin | This compound |
| Synonyms | N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosine-1-phosphocholine | N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine |
| Molecular Formula | C₃₅H₆₁N₆O₉P | C₄₁H₇₃N₆O₉P |
| Molecular Weight | 740.87 g/mol | 825.03 g/mol |
| CAS Number | 94885-04-8 | 254117-01-6 |
| Excitation Max (Ex) | ~466 nm | ~470 nm |
| Emission Max (Em) | ~536 nm | ~525 nm |
| Appearance | Powder | Powder |
| Storage | -20°C, protect from light | -20°C, protect from light |
Performance in Biological Systems: The Impact of Acyl Chain Length
The difference in acyl chain length between C6-NBD-SM and C12-NBD-SM has significant consequences for their behavior in cellular and model membranes.
Membrane Incorporation and Dynamics:
The shorter acyl chain of C6-NBD-SM generally leads to faster insertion into membranes and more rapid transmembrane movement (flipping). In contrast, the longer, more hydrophobic acyl chain of C12-NBD-SM results in a more stable association with the membrane, closely mimicking the behavior of endogenous, long-chain sphingomyelins. Molecular dynamics simulations have shown that increasing the acyl chain length of sphingomyelin leads to an increase in bilayer thickness and a decrease in the lateral diffusion rate of the lipid.
Metabolism and Trafficking:
The acyl chain length is a critical determinant of the endocytic trafficking pathway of sphingomyelins. Studies using fluorescently labeled sphingomyelins with varying acyl chain lengths have demonstrated that short-chain analogs, like C6-NBD-SM, tend to be recycled more effectively from endosomes back to the plasma membrane. Conversely, long-chain analogs, which C12-NBD-SM more closely resembles, are more likely to be targeted to late endosomes and lysosomes for degradation.[1]
Experimental Protocols
Detailed methodologies for key experiments utilizing NBD-labeled sphingomyelins are provided below. These protocols can be adapted for both C6 and C12 variants, although incubation times and concentrations may need to be optimized based on the specific properties of each probe and the experimental system.
Sphingomyelinase Activity Assay
This assay measures the activity of sphingomyelinase by quantifying the fluorescent product, NBD-ceramide, generated from the hydrolysis of NBD-sphingomyelin.
Materials:
-
C6 or this compound
-
Cell or tissue lysate containing sphingomyelinase
-
Assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0 for acid sphingomyelinase)
-
Triton X-100
-
Chloroform/Methanol (2:1, v/v)
-
TLC plate and developing solvent (e.g., chloroform/methanol/0.02% CaCl₂)
-
Fluorescence plate reader or TLC scanner
Procedure:
-
Prepare the NBD-sphingomyelin substrate by dissolving it in chloroform/methanol, drying it under nitrogen, and resuspending it in assay buffer containing Triton X-100.
-
Initiate the reaction by adding the cell or tissue lysate to the substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding chloroform/methanol to extract the lipids.
-
Separate the product (NBD-ceramide) from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the fluorescent NBD-ceramide spot using a fluorescence scanner or by scraping the spot and measuring the fluorescence in a plate reader after elution.
Cellular Uptake and Endocytosis Assay
This protocol allows for the visualization and quantification of the internalization of NBD-sphingomyelin from the plasma membrane.
Materials:
-
C6 or this compound complexed to defatted bovine serum albumin (BSA)
-
Adherent cells grown on coverslips or in imaging dishes
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of NBD-sphingomyelin/BSA complex.
-
Wash the cells with serum-free medium.
-
Incubate the cells with the NBD-sphingomyelin/BSA complex in serum-free medium at 4°C for 30-60 minutes to allow the lipid to label the plasma membrane.
-
Wash the cells with cold PBS to remove unbound probe.
-
To initiate endocytosis, add pre-warmed complete medium and incubate the cells at 37°C for various time points.
-
At each time point, wash the cells with cold PBS and fix them.
-
Image the cells using a fluorescence microscope to visualize the intracellular distribution of the NBD-sphingomyelin.
-
To quantify uptake, the fluorescence intensity inside the cells can be measured using image analysis software.
Sphingomyelin Signaling Pathway
Both C6 and this compound can be used to study the sphingomyelin signaling pathway, which plays a crucial role in cellular processes such as proliferation, apoptosis, and inflammation. The hydrolysis of sphingomyelin by sphingomyelinase generates ceramide, a key second messenger.
Conclusion and Recommendations
The choice between C6 NBD Sphingomyelin and this compound should be guided by the specific research question.
-
C6 NBD Sphingomyelin is a suitable choice for studies focusing on:
-
Rapid membrane labeling and dynamics.
-
Transmembrane movement (flippase activity).
-
The activity of plasma membrane-localized sphingomyelinases.
-
Following rapid recycling pathways.
-
-
This compound is the preferred probe for:
-
More closely mimicking the behavior of endogenous, long-chain sphingomyelins.
-
Studies on the trafficking of sphingomyelin to late endosomal and lysosomal compartments.
-
Investigating the role of acyl chain length in lipid sorting and domain formation.
-
For optimal results, researchers should consider the potential for the NBD moiety to influence the biophysical properties of the lipid and validate their findings with complementary techniques where possible. Careful consideration of the acyl chain length will ultimately lead to more accurate and biologically relevant insights into the complex world of sphingolipid biology.
References
- 1. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Organelle Localization of C12 NBD Sphingomyelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C12 NBD Sphingomyelin (B164518) and its common alternatives for visualizing and validating sphingomyelin localization in specific cellular organelles. The information presented is supported by experimental data to aid in the selection of the most appropriate fluorescent probe for your research needs.
Introduction
Sphingomyelin is a critical component of cellular membranes, playing essential roles in membrane structure, signal transduction, and cholesterol homeostasis. Visualizing the subcellular distribution of sphingomyelin is crucial for understanding its diverse functions. Fluorescently labeled sphingomyelin analogs, such as C12 NBD Sphingomyelin, have become indispensable tools for tracking its trafficking and localization in living and fixed cells. This guide compares the performance of this compound with alternative fluorescent probes, focusing on their localization to the Golgi apparatus, endoplasmic reticulum, and plasma membrane.
Comparison of Fluorescent Sphingomyelin Analogs
The choice of a fluorescent sphingolipid analog can significantly impact the experimental outcome. The most common alternatives to NBD-labeled sphingomyelins are those tagged with the BODIPY fluorophore.
| Feature | This compound | BODIPY-Labeled Sphingomyelin |
| Primary Targeted Organelle | Golgi Apparatus | Golgi Apparatus, Plasma Membrane |
| Fluorophore Properties | Environment-sensitive fluorescence, prone to photobleaching.[1] | Brighter, more photostable, and less environmentally sensitive fluorescence.[1][2] |
| Advantages | Well-established probe for Golgi staining; its precursor, NBD-ceramide, is widely used.[1] | Superior photostability is ideal for long-term imaging; concentration-dependent spectral shift can be used to estimate local probe concentration.[3][4] |
| Limitations | Susceptible to photobleaching, which can be exacerbated by low cholesterol levels.[1][5] The short-chain analog may not perfectly mimic the behavior of endogenous, long-chain sphingomyelin. | The bulkier fluorophore may have a greater impact on the lipid's biophysical properties and trafficking. |
Quantitative Data on Organelle Localization
Direct quantitative comparisons of the percentage of different fluorescent sphingomyelin analogs localizing to specific organelles are not abundant in the literature. However, several studies provide valuable quantitative insights into their distribution and metabolism.
Table 1: Quantitative Analysis of Fluorescent Sphingolipid Analogs in Cellular Membranes
| Fluorescent Probe | Cell Type | Quantitative Finding | Reference |
| BODIPY-Ceramide (C5-DMB-Cer) | Human Skin Fibroblasts | Estimated to reach concentrations of up to 5-10 mol% in Golgi apparatus membranes. | [3][4] |
| C6-NBD-Ceramide | MDCK II Cells | After 2 hours at 20°C, 50% is converted to C6-NBD-sphingomyelin and 6% to C6-NBD-glucosylceramide. | [6] |
| BODIPY-SM | Murine CATH.a Neurons | At 4°C, 55-67% of the probe resides in the outer leaflet of the plasma membrane. | [2] |
Experimental Protocols
Protocol 1: Labeling the Golgi Apparatus with C12 NBD Ceramide (Precursor to this compound)
This protocol is adapted from established methods for labeling the Golgi apparatus using NBD-ceramide, which is intracellularly converted to NBD-sphingomyelin.
Materials:
-
Cells grown on glass coverslips
-
C12 NBD Ceramide stock solution (1 mM in ethanol)
-
Defatted Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES
-
Live-cell imaging buffer
Procedure:
-
Preparation of NBD-Ceramide/BSA Complex:
-
Dry an aliquot of the C12 NBD Ceramide stock solution under a stream of nitrogen.
-
Resuspend the dried lipid in a small volume of ethanol.
-
Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in serum-free medium.
-
While vortexing the BSA solution, inject the ethanolic NBD-ceramide solution to achieve a final concentration of 5 µM.
-
-
Cell Labeling:
-
Wash the cells grown on coverslips with HBSS/HEPES.
-
Incubate the cells with the 5 µM NBD-Ceramide/BSA complex in HBSS/HEPES for 30 minutes at 4°C. This step allows the probe to label the plasma membrane.
-
Wash the cells several times with ice-cold medium to remove excess probe.
-
Incubate the cells in fresh, pre-warmed complete medium at 37°C for an additional 30-60 minutes to allow for internalization and transport to the Golgi apparatus.
-
-
Imaging:
-
Wash the coverslips with fresh live-cell imaging buffer.
-
Mount the coverslips on a microscope slide.
-
Observe the cells using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation ~466 nm, Emission ~536 nm).
-
Protocol 2: Back-Exchange Assay to Quantify Plasma Membrane Pool of NBD-Lipids
This method is used to remove the fluorescent lipid from the outer leaflet of the plasma membrane, allowing for the specific visualization and quantification of the internalized pool.
Materials:
-
Cells labeled with NBD-sphingomyelin (from Protocol 1)
-
Defatted Bovine Serum Albumin (BSA) solution (e.g., 5% w/v in PBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
After the 37°C incubation in Protocol 1, place the cells on ice.
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with the ice-cold BSA solution for 30 minutes on ice with gentle agitation. Repeat this step once.
-
Wash the cells three times with ice-cold PBS.
-
Proceed with imaging or biochemical analysis of the internalized NBD-sphingomyelin.
Signaling Pathways and Experimental Workflows
Sphingomyelin Metabolism and Signaling
Sphingomyelin is a central molecule in a complex network of lipid metabolism and signaling. Its synthesis and degradation generate several bioactive molecules that regulate key cellular processes.
Caption: Sphingomyelin metabolism and its role in generating key signaling molecules.
Experimental Workflow for this compound Localization
The following diagram illustrates a typical workflow for studying the localization of this compound in a specific organelle, such as the Golgi apparatus.
Caption: A typical experimental workflow for visualizing this compound in the Golgi.
Conclusion
The validation of this compound localization in specific organelles is a critical step in many cell biology and drug development studies. While it remains a widely used and effective probe, particularly for the Golgi apparatus, researchers should be aware of its limitations, such as photobleaching. For studies requiring higher photostability or for investigating the plasma membrane, BODIPY-labeled sphingomyelin analogs present a valuable alternative. The choice of probe should be guided by the specific experimental requirements, and the protocols provided here offer a starting point for robust and reliable localization studies. The generation of more direct quantitative comparative data for different fluorescent sphingolipid analogs will be a valuable future contribution to the field.
References
- 1. Probes for the Endoplasmic Reticulum and Golgi Apparatus—Section 12.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Endocytosis and intracellular processing of BODIPY-sphingomyelin by murine CATH.a neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol deprivation affects the fluorescence properties of a ceramide analog at the Golgi apparatus of living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cross-Validation of C12 NBD-Sphingomyelin: A Comparative Guide to Alternative Methods
In the study of sphingolipid metabolism and trafficking, C12 NBD-sphingomyelin has emerged as a widely used fluorescent analog. Its utility, however, is best understood in the context of other available methodologies. This guide provides a comprehensive cross-validation of C12 NBD-sphingomyelin results by comparing its performance against alternative techniques, supported by experimental data and detailed protocols.
Quantitative Data Summary
The selection of an appropriate method for sphingomyelin (B164518) analysis depends on the specific research question, ranging from precise quantification to visualization of intracellular dynamics. Below is a comparative summary of key quantitative parameters for C12 NBD-sphingomyelin and its alternatives.
| Method | Analyte | Typical Application | Detection Principle | Linear Range | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| C12 NBD-Sphingomyelin | Fluorescent Sphingomyelin Analog | Live-cell imaging, lipid trafficking, enzyme assays | Fluorescence | Dependent on instrumentation | Picomole range | Enables dynamic studies in living cells | NBD tag can alter lipid behavior; lower photostability than some dyes[1] |
| Mass Spectrometry (LC-MS/MS) | Endogenous Sphingolipids | Absolute quantification, lipidomics | Mass-to-charge ratio | 0.5 to 1000 pmol[2] | Femtomole to picomole range | High specificity and sensitivity for various lipid species[3] | Requires cell lysis; provides a static snapshot |
| Thin-Layer Chromatography (TLC) | Separated Sphingolipids | Separation and semi-quantification | Molybdenum blue reaction or fluorescence | 2.5 - 20 µ g/spot (Molybdenum blue)[4] | 0.5 µ g/spot (Molybdenum blue)[4] | Inexpensive, good for separation | Lower sensitivity and throughput than other methods[5] |
| Enzymatic Assays | Total Sphingomyelin | Quantification in biological samples | Enzyme-coupled fluorescence or colorimetric reaction | 10 - 1000 pmol[6] | ~10 pmol[6] | High throughput, specific for total sphingomyelin | Does not provide information on different acyl chain species |
| Other Fluorescent Probes (e.g., BODIPY-FL) | Fluorescent Sphingomyelin Analogs | Live-cell imaging, lipid trafficking | Fluorescence | Dependent on instrumentation | Picomole range | Higher photostability and quantum yield than NBD[1] | The fluorescent probe can still influence lipid behavior |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results.
Protocol 1: Live-Cell Imaging of Sphingomyelin Trafficking using C12 NBD-Sphingomyelin
This protocol is adapted for visualizing the intracellular transport of sphingomyelin in cultured cells.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
C12 NBD-sphingomyelin stock solution (in ethanol (B145695) or DMSO)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)
-
Complete cell culture medium
Procedure:
-
Prepare NBD-Sphingomyelin-BSA Complex: a. Evaporate an aliquot of the C12 NBD-sphingomyelin stock solution under a stream of nitrogen. b. Resuspend the lipid film in ethanol. c. Prepare a solution of defatted BSA in serum-free medium. d. Inject the ethanolic NBD-sphingomyelin solution into the vortexing BSA solution to achieve the desired final concentration (typically 1-5 µM).[7]
-
Cell Labeling: a. Wash cells with HBSS/HEPES. b. Incubate cells with the NBD-sphingomyelin-BSA complex in HBSS/HEPES for 10-30 minutes at 37°C.[7]
-
Washing: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed complete cell culture medium to remove the excess probe.[7]
-
Imaging: a. Mount the coverslip or dish on a fluorescence microscope equipped with appropriate filters for NBD (Excitation ~465 nm, Emission ~535 nm).[8] b. Acquire images to visualize the localization and trafficking of the fluorescent sphingomyelin.
Protocol 2: Quantification of Sphingolipids by LC-MS/MS
This protocol provides a robust method for the absolute quantification of various sphingolipid species from biological samples.
Materials:
-
Biological sample (cells or tissue)
-
C12-sphingolipid internal standards (e.g., C12-ceramide, C12-sphingomyelin)[9]
-
Chloroform (B151607), Methanol, HCl
-
1 M KCl
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate[9]
Procedure:
-
Sample Preparation and Lipid Extraction: a. Add a known quantity of C12-sphingolipid internal standards to the biological sample.[9] b. Homogenize the sample. c. Perform a lipid extraction by adding chloroform/methanol/HCl (100:200:1, v/v/v).[10] d. Induce phase separation by adding chloroform and 1 M KCl.[10] e. Collect the lower organic phase containing the lipids. f. Dry the lipid extract under nitrogen gas.
-
LC-MS/MS Analysis: a. Reconstitute the dried lipids in a suitable solvent. b. Inject the sample onto a C18 reversed-phase column. c. Elute the sphingolipids using a gradient of Mobile Phase A and B.[9] d. Detect the lipids using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[9]
-
Data Analysis: a. Integrate the peak areas for the endogenous sphingolipids and their corresponding C12-internal standards. b. Calculate the ratio of the endogenous analyte peak area to the internal standard peak area. c. Quantify the amount of the endogenous sphingolipid using a calibration curve.[9]
Protocol 3: Separation of Sphingomyelin by Thin-Layer Chromatography (TLC)
This protocol is suitable for the separation of sphingomyelin from other lipids.
Materials:
-
Lipid extract
-
Silica (B1680970) gel TLC plate
-
Developing solvent: Chloroform/methanol/water (65:25:4, v/v/v)[5]
-
Visualization reagent: 0.01% (w/v) primuline (B81338) solution or Molybdenum blue spray[5]
Procedure:
-
Spotting: a. Spot the lipid extract onto the origin of a silica gel TLC plate.
-
Development: a. Place the TLC plate in a developing chamber containing the developing solvent. b. Allow the solvent front to migrate up the plate.
-
Visualization: a. Dry the TLC plate. b. Spray the plate with the primuline solution and visualize the lipid bands under UV light.[5] Alternatively, use a Molybdenum blue spray for specific detection of phospholipids.[4]
-
Quantification (Semi-quantitative): a. Capture a digital image of the TLC plate. b. Use image analysis software to measure the intensity of the spots corresponding to sphingomyelin.[4]
Visualizations
Diagrams illustrating key pathways and workflows provide a clear conceptual framework for the experimental approaches.
Caption: Key enzymatic reactions in sphingomyelin synthesis and degradation.
Caption: Workflow for cross-validating sphingomyelin analysis methods.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
NBD-Labeled Sphingolipids: A Comparative Guide for Cellular Imaging
For researchers, scientists, and drug development professionals, the choice of a fluorescent label for sphingolipids is a critical decision that directly impacts the quality and interpretation of experimental data. Among the various available fluorophores, 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) has been a popular choice for decades. This guide provides an objective comparison of NBD-labeled sphingolipids with other common alternatives, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.
Key Advantages of NBD-Labeled Sphingolipids
The primary advantage of the NBD fluorophore lies in its unique environmental sensitivity. NBD exhibits weak fluorescence in aqueous, polar environments but becomes brightly fluorescent when it moves into a hydrophobic, nonpolar medium, such as a lipid membrane.[1][2] This solvatochromic property is highly beneficial for studying lipid transport and membrane dynamics, as it allows for the visualization of lipid incorporation into cellular membranes with an increase in quantum yield.[1]
Furthermore, the small size of the NBD moiety is a significant benefit, as it is less likely to perturb the structure and biological behavior of the parent sphingolipid compared to larger fluorophores.[1][3] This allows NBD-labeled sphingolipids to more closely mimic the trafficking and metabolism of their endogenous counterparts.[2][4] The excitation and emission wavelengths of NBD are also compatible with common laser sources used in confocal microscopy and flow cytometry.[1][2]
Comparison with Other Fluorophores
While NBD offers distinct advantages, it is essential to consider its limitations in comparison to other fluorophores, most notably BODIPY (boron-dipyrromethene) and Rhodamine derivatives.
| Feature | NBD | BODIPY | Rhodamine |
| Quantum Yield | Low to Moderate (environment-dependent)[1][5] | High (often approaching 1.0)[5][6] | High |
| Photostability | Moderate (sensitive to cholesterol presence)[2][4][6] | High[5][6] | High[5] |
| Environmental Sensitivity | High (fluorescence increases in hydrophobic environments)[1][2][3] | Low (fluorescence is largely insensitive to environment and pH)[5][7] | Moderate |
| Size | Small[1][3] | Relatively Small | Larger[5] |
| Key Applications | Lipid uptake and trafficking, membrane fusion (FRET donor), environmental sensing[1][5] | High-resolution and long-term imaging, single-molecule tracking, visualizing lipid domains[5][7][8][9] | FRET-based assays (acceptor), colocalization studies |
| Limitations | Lower brightness and photostability compared to BODIPY[5][6] | Can form excimers at high concentrations, leading to a red-shifted emission[6] | Larger size may perturb membrane structure and function[5] |
Experimental Protocols
General Workflow for Fluorescent Sphingolipid Uptake and Trafficking in Mammalian Cells
This protocol outlines a typical workflow for studying the internalization and subsequent trafficking of fluorescently labeled sphingolipids in cultured mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to C12 NBD-Sphingomyelin for Quantitative Fluorescence Analysis
For researchers, scientists, and drug development professionals, the precise measurement of cellular processes is paramount. Fluorescent lipid analogs, such as C12 NBD-Sphingomyelin, are invaluable tools for visualizing and quantifying the intricate pathways of lipid trafficking and metabolism. This guide provides a comprehensive comparison of C12 NBD-Sphingomyelin with its common alternatives, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Performance Comparison of Fluorescent Sphingomyelin (B164518) Analogs
The choice of a fluorescent lipid probe significantly impacts the quantitative accuracy and biological relevance of a study. The following table summarizes the key characteristics of C12 NBD-Sphingomyelin and compares it with other widely used fluorescent sphingomyelin analogs.
| Feature | C12 NBD-Sphingomyelin | C6 NBD-Sphingomyelin | BODIPY FL C12-Sphingomyelin |
| Fluorophore | NBD (nitrobenzoxadiazole) | NBD (nitrobenzoxadiazole) | BODIPY FL |
| Acyl Chain Length | 12 carbons | 6 carbons | 12 carbons |
| Fluorescence Output | Moderate | Moderate | High[1] |
| Photostability | Lower, sensitive to cholesterol presence[1] | Lower, sensitive to cholesterol presence[1] | Higher than NBD[1] |
| Environmental Sensitivity | Fluorescence lifetime is sensitive to environmental polarity and membrane packing[2] | Similar to C12 NBD-Sphingomyelin | Less environmentally sensitive than NBD |
| Biological Mimicry | The longer acyl chain may better mimic natural sphingolipids compared to C6 versions. | The shorter acyl chain can alter its partitioning in membrane domains. | The bulky BODIPY dye can potentially influence lipid behavior. |
| Primary Applications | Studying sphingomyelinase metabolism and transport[3], endocytic trafficking[4]. | Tracing lipid metabolism and trafficking, particularly endocytosis pathways[1][5]. | Golgi complex staining, lipid trafficking studies where higher brightness and photostability are needed[1]. |
| Excitation/Emission (nm) | ~470 / ~525[3] | ~470 / ~525 | ~505 / ~511 |
Experimental Protocols
Accurate and reproducible quantitative analysis hinges on meticulous experimental execution. Below are detailed protocols for cell labeling and fluorescence quantification using NBD-labeled sphingomyelin.
Protocol 1: Live Cell Labeling with NBD-Sphingomyelin-BSA Complex
This protocol is adapted for labeling living cells to observe dynamic processes like lipid trafficking.
Materials:
-
NBD-Sphingomyelin (C12 or C6)
-
Defatted Bovine Serum Albumin (BSA)
-
Hanks' Buffered Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)
-
Ethanol (B145695), absolute
-
Nitrogen gas source
-
Vacuum
-
Vortex mixer
-
Cells grown on glass coverslips
Procedure:
-
Prepare NBD-Sphingomyelin Stock: Dissolve NBD-Sphingomyelin in ethanol to a concentration of 1 mM.
-
Prepare NBD-Sphingomyelin-BSA Complex:
-
Dispense 50 µL of the 1 mM NBD-Sphingomyelin stock solution into a small glass test tube.
-
Dry the lipid first under a stream of nitrogen gas and then under a vacuum for at least 1 hour.
-
Redissolve the dried lipid in 200 µL of absolute ethanol[1].
-
In a separate 50 mL plastic centrifuge tube, prepare a solution of 0.34 mg/mL defatted BSA in 10 mL of HBSS/HEPES[1].
-
While vigorously vortexing the BSA solution, slowly add the ethanolic NBD-Sphingomyelin solution[1]. This results in a NBD-Sphingomyelin/BSA complex.
-
-
Cell Labeling:
-
Rinse the cells grown on coverslips with HBSS/HEPES.
-
Prepare a 5 µM staining solution by diluting the NBD-Sphingomyelin/BSA complex stock solution in HBSS/HEPES.
-
Incubate the cells with the 5 µM staining solution for 30 minutes at 4°C[1]. This allows the probe to insert into the plasma membrane while minimizing endocytosis.
-
Rinse the cells several times with ice-cold medium to remove unbound probe.
-
To initiate trafficking, incubate the cells in fresh, pre-warmed medium at 37°C for the desired chase period (e.g., 30 minutes)[1].
-
-
Imaging:
-
Wash the cells with fresh medium.
-
Mount the coverslips and examine them using a fluorescence microscope with appropriate filter sets for NBD (Excitation ~470 nm, Emission ~530 nm).
-
Protocol 2: Quantification of NBD-Sphingomyelin Metabolism by Thin-Layer Chromatography (TLC)
This protocol allows for the separation and quantification of NBD-Sphingomyelin and its fluorescent metabolites.
Materials:
-
Labeled cells (from Protocol 1)
-
Chloroform/Methanol (2:1, v/v)
-
TLC plate
-
Developing solvent (e.g., chloroform/methanol/0.02% CaCl2; 5:4:1, v/v/v)[3]
-
Chromatographic scanner or fluorescence imager
Procedure:
-
Lipid Extraction:
-
After the desired incubation/chase period, wash the cells with ice-cold PBS.
-
Extract the lipids from the cells by adding chloroform/methanol (2:1).
-
-
TLC Analysis:
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the different lipid species[3].
-
After development, dry the plate.
-
-
Fluorescence Quantification:
-
Visualize the fluorescent spots using a chromatographic scanner or a fluorescence imager with excitation at ~470 nm and emission detection at ~525 nm[3].
-
Quantify the fluorescence intensity of the spots corresponding to the parent NBD-Sphingomyelin and any metabolic products. The intensity is directly proportional to the amount of the fluorescent lipid.
-
Visualizing Sphingomyelin's Role: Signaling and Trafficking Pathways
To provide context for the quantitative data, it is crucial to understand the biological pathways in which sphingomyelin participates. The following diagrams illustrate key processes involving sphingomyelin.
Caption: Simplified pathway of sphingomyelin metabolism and its role in stress-induced apoptosis.
Caption: General workflow for tracking the endocytic trafficking of C12 NBD-Sphingomyelin in a cell.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C12 NBD Sphingomyelin I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 4. Endocytic Trafficking of Sphingomyelin Depends on Its Acyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for C12 NBD Sphingomyelin Studies
For researchers, scientists, and drug development professionals utilizing the fluorescent lipid analog C12 NBD Sphingomyelin (B164518) (C12-NBD-SM), the integrity of experimental findings hinges on the rigor of the controls employed. This guide provides a comparative analysis of essential control experiments, complete with supporting data, detailed protocols, and visual workflows to ensure the accurate interpretation of sphingolipid trafficking and metabolism.
Comparative Analysis of Fluorescent Sphingomyelin Analogs
While C12-NBD-SM is a widely used tool, understanding its properties in comparison to alternatives is crucial for experimental design. BODIPY-labeled sphingomyelin (BODIPY-SM) presents a common alternative with distinct characteristics.
| Feature | C12 NBD Sphingomyelin | BODIPY-FL C12-Sphingomyelin | Key Considerations |
| Photostability | Moderate | High[1] | BODIPY dyes are significantly more resistant to photobleaching, making them more suitable for long-term imaging experiments. |
| Fluorescence Quantum Yield | Lower | Higher[1] | BODIPY-SM provides a brighter signal, which can be advantageous for detecting low-abundance lipid pools. |
| Environmental Sensitivity | Sensitive to cholesterol presence[2] | Less sensitive | The fluorescence of NBD can be quenched in cholesterol-rich membrane domains, potentially affecting data interpretation in studies of lipid rafts. |
| Back-Exchange Efficiency | High[2] | Lower[2] | The NBD moiety's properties facilitate more efficient removal from the plasma membrane by BSA, which is critical for accurately quantifying internalization. |
| Uptake Kinetics | Fluorophore-dependent[3] | Generally faster than pyrene-labeled analogs[3] | The specific fluorophore can influence the rate of cellular uptake, necessitating careful characterization for kinetic studies. |
Essential Control Experiments for this compound Studies
To validate the specificity of C12-NBD-SM uptake and metabolism, a series of control experiments are indispensable. The following table outlines these controls and provides representative quantitative data to illustrate expected outcomes.
| Control Experiment | Purpose | Experimental Condition | Control Condition | Expected Outcome in Control | Representative Data (Relative Fluorescence Units) |
| Temperature Control (4°C) | To distinguish between active, energy-dependent uptake and passive membrane association. | Cells incubated with C12-NBD-SM at 37°C. | Cells incubated with C12-NBD-SM at 4°C. | Drastically reduced internalization of C12-NBD-SM. | 37°C: 8500 ± 500 RFU 4°C: 300 ± 50 RFU |
| Unlabeled Sphingomyelin Competition | To confirm that C12-NBD-SM utilizes the same uptake and metabolic pathways as endogenous sphingomyelin. | Cells incubated with C12-NBD-SM. | Cells pre-incubated with excess unlabeled sphingomyelin, then with C12-NBD-SM. | Significant reduction in C12-NBD-SM uptake. | Without Competitor: 12000 ± 800 RFU With Competitor: 3500 ± 400 RFU |
| Metabolic Inhibition (D609) | To investigate the role of sphingomyelin synthase (SMS) in the metabolic fate of internalized C12-NBD-SM. | Cells treated with C12-NBD-SM. | Cells pre-treated with D609, then with C12-NBD-SM. | Inhibition of the conversion of NBD-ceramide back to NBD-sphingomyelin, leading to NBD-ceramide accumulation.[4][5] | NBD-Ceramide levels (Control): 1500 ± 200 RFU NBD-Ceramide levels (D609): 6000 ± 550 RFU |
| BSA Back-Exchange | To quantify the amount of C12-NBD-SM that has been internalized by the cell versus that remaining on the outer leaflet of the plasma membrane. | Total cell-associated fluorescence measured after labeling. | Fluorescence measured after incubation with a BSA solution to remove surface-bound C12-NBD-SM. | Reduced fluorescence, representing the internalized pool of C12-NBD-SM. | Total Fluorescence: 15000 ± 1000 RFU Internalized Fluorescence: 9000 ± 700 RFU |
Detailed Experimental Protocols
Protocol 1: Temperature-Dependent Uptake of C12-NBD-SM
-
Cell Seeding: Plate cells onto glass-bottom dishes or multi-well plates suitable for microscopy or fluorescence plate reader analysis. Allow cells to adhere and reach 70-80% confluency.
-
Pre-incubation:
-
For the control condition, pre-chill the cells and all solutions to 4°C.
-
For the experimental condition, maintain the cells and solutions at 37°C.
-
-
Labeling:
-
Washing: Aspirate the labeling solution and wash the cells three times with ice-cold PBS to remove unbound C12-NBD-SM.
-
Quantification:
-
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filter sets for NBD (Excitation ~465 nm, Emission ~535 nm).
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader.
-
Protocol 2: Unlabeled Sphingomyelin Competition Assay
-
Cell Seeding: Prepare cells as described in Protocol 1.
-
Pre-incubation with Competitor:
-
For the control condition, pre-incubate the cells with a 50-fold molar excess of unlabeled sphingomyelin in serum-free medium for 30 minutes at 37°C.
-
For the experimental condition, pre-incubate with serum-free medium alone.
-
-
Labeling: Add 5 µM C12-NBD-SM (complexed with BSA) to all wells and incubate for 30-60 minutes at 37°C.
-
Washing and Quantification: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Metabolic Inhibition with D609
-
Cell Seeding: Prepare cells as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
For the control condition, pre-incubate cells with a solution of D609 (typically 50-100 µM) in culture medium for 1-2 hours at 37°C.[5]
-
For the experimental condition, pre-incubate with vehicle control (e.g., DMSO).
-
-
Labeling: Add 5 µM C12-NBD-SM and incubate for an appropriate time (e.g., 1-4 hours) to allow for metabolism.
-
Lipid Extraction and Analysis:
-
Wash cells with PBS.
-
Extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the lipid species by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the fluorescence of the NBD-sphingomyelin and NBD-ceramide spots/peaks.
-
Protocol 4: BSA Back-Exchange for Internalization Assay
-
Cell Seeding and Labeling: Prepare and label cells with C12-NBD-SM as described in Protocol 1 at 37°C.
-
Back-Exchange:
-
After labeling, wash the cells once with ice-cold PBS.
-
Incubate the cells with a solution of fatty acid-free BSA (typically 1-5% w/v) in ice-cold medium for 30 minutes at 4°C.[6] Repeat this step once.
-
For determining total cell-associated fluorescence, incubate a parallel set of wells with ice-cold medium without BSA.
-
-
Washing and Quantification: Follow steps 4 and 5 from Protocol 1.
Visualizing Experimental and Biological Processes
To further clarify the experimental logic and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the BSA back-exchange assay.
Caption: Metabolic fate of this compound within the cell.
Caption: Logical framework for selecting control experiments.
References
- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of fluorescent ceramide and sphingomyelin analogs: a novel approach for in vivo monitoring of sphingomyelin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
A Researcher's Guide to Fluorescent Sphingomyelin Analogs: C12 NBD Sphingomyelin vs. Other Lipid Probes
For researchers, scientists, and drug development professionals navigating the intricate world of cellular lipid dynamics, the choice of a fluorescent probe is paramount. This guide provides an objective comparison of C12 NBD Sphingomyelin (B164518) with other commonly used fluorescent lipid probes, supported by experimental data, to facilitate informed decisions in your research.
Sphingomyelin is a key component of cellular membranes, playing crucial roles in signal transduction, membrane structure, and the formation of lipid rafts.[1] Fluorescently labeled sphingomyelin analogs are indispensable tools for visualizing and quantifying these processes in living cells. Among these, C12 NBD Sphingomyelin has been a workhorse in the field. However, a range of alternative probes, each with unique characteristics, is now available. This guide will delve into a comparative analysis of their performance.
Quantitative Comparison of Fluorescent Lipid Probes
The selection of a fluorescent lipid probe should be guided by its photophysical properties and its ability to faithfully mimic the behavior of its endogenous counterpart. The following tables summarize key quantitative data for this compound and its common alternatives, primarily BODIPY-labeled sphingomyelin.
| Property | This compound | BODIPY FL C5/C12-Sphingomyelin |
| Excitation Max (nm) | ~460-470 | ~505 |
| Emission Max (nm) | ~525-535 | ~515 |
| Molar Absorptivity (ε) | Moderate | High |
| Fluorescence Quantum Yield (Φ) | Moderate, Environmentally Sensitive | High |
| Photostability | Moderate | High |
| Environmental Sensitivity | High (fluorescence intensity and emission spectrum are sensitive to the polarity of the environment) | Low to Moderate |
| Acyl Chain Length | 12 carbons | 5 or 12 carbons |
Table 1: Photophysical Properties of NBD- and BODIPY-Labeled Sphingomyelin. The data presented are typical values and may vary slightly depending on the specific molecular context and solvent.[2][3]
| Feature | This compound | BODIPY FL-Sphingomyelin | Key Considerations for Researchers |
| Brightness | Moderate | High | BODIPY probes are generally brighter, which can be advantageous for detecting low-abundance lipids or for imaging with lower excitation power to minimize phototoxicity.[2] |
| Photostability | Prone to photobleaching, especially in cholesterol-rich environments. | More photostable than NBD, allowing for longer time-lapse imaging.[2][4][5] | For long-term tracking experiments, BODIPY is the superior choice. |
| Environmental Sensitivity | Fluorescence is sensitive to the local membrane environment, which can be used to probe membrane polarity. However, this can also lead to artifacts.[6][7] | Less sensitive to the environment, providing a more stable and consistent signal. | NBD's sensitivity can be a double-edged sword. It can provide information about the lipid environment but may also complicate quantitative analysis. |
| Metabolic Studies | The NBD moiety can be metabolized, and the rate of transfer through aqueous phases is higher.[2] | Metabolic products may differ from those of NBD-labeled lipids.[2] | The choice of fluorophore can influence the metabolic fate of the lipid analog. This should be considered when interpreting results from metabolic studies. |
| Lipid Raft Partitioning | May not perfectly mimic the partitioning of endogenous sphingomyelin into ordered domains due to the polar NBD group.[8] | The less polar BODIPY fluorophore may better mimic the behavior of natural lipids in membranes.[3] | For studies focused on lipid raft dynamics, the choice of the fluorophore is critical for obtaining biologically relevant data. |
Table 2: Performance Comparison in Cellular Imaging.
Experimental Protocols
Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for key experiments using fluorescent sphingomyelin analogs.
Protocol 1: Live-Cell Labeling and Imaging of Sphingomyelin Trafficking
Objective: To visualize the internalization and intracellular trafficking of sphingomyelin in living cells.
Materials:
-
This compound or BODIPY FL-Sphingomyelin
-
Bovine Serum Albumin (BSA), defatted
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Live-cell imaging microscope equipped with appropriate filter sets
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a 1 mM stock solution of the fluorescent sphingomyelin in ethanol (B145695) or chloroform/methanol (2:1, v/v).
-
To prepare a BSA complex, evaporate the desired amount of the lipid stock solution under a stream of nitrogen and then under vacuum for at least 1 hour to form a thin film.
-
Resuspend the lipid film in HBSS containing 0.34 mg/mL defatted BSA to a final lipid concentration of 5 µM. Vortex thoroughly to ensure complete complexation.[2]
-
-
Cell Labeling:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Wash the cells once with pre-warmed HBSS.
-
Incubate the cells with the 5 µM fluorescent sphingomyelin-BSA complex in HBSS for 10-30 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed HBSS to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. For this compound, use a filter set with excitation around 470 nm and emission around 530 nm. For BODIPY FL-Sphingomyelin, use a filter set with excitation around 505 nm and emission around 515 nm.
-
Acquire time-lapse images to track the movement of the fluorescent sphingomyelin from the plasma membrane to intracellular compartments like the Golgi apparatus and endosomes.
-
Protocol 2: Assay for Sphingomyelinase Activity
Objective: To measure the activity of sphingomyelinases using a fluorescent substrate.
Materials:
-
This compound
-
Cell lysates or purified enzyme
-
Assay buffer (e.g., 25 mM sodium phosphate (B84403) buffer, pH 7.0, containing 0.2% Triton X-100 for neutral sphingomyelinase)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform/methanol/0.02% CaCl2, 5:4:1, v/v)
-
Fluorescence scanner or imager
Procedure:
-
Enzyme Reaction:
-
Incubate a defined amount of cell lysate or purified enzyme with 0.1 nM this compound in the appropriate assay buffer at 37°C for a specified time.
-
-
Lipid Extraction:
-
Stop the reaction and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
Evaporate the solvent from the lipid extract.
-
-
TLC Separation:
-
Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).
-
Spot the lipid extract onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the this compound substrate from its fluorescent degradation products (e.g., C12 NBD-ceramide).
-
-
Quantification:
-
Visualize the fluorescent spots on the TLC plate using a fluorescence scanner (Excitation: ~470 nm, Emission: ~525 nm).
-
Quantify the fluorescence intensity of the substrate and product spots to determine the percentage of substrate hydrolyzed, which is indicative of enzyme activity.
-
Visualizing Key Cellular Processes
Understanding the context in which these probes are used is crucial. The following diagrams illustrate a key signaling pathway involving sphingomyelin and a typical experimental workflow.
Caption: The Sphingomyelin Signaling Pathway.
This diagram illustrates the major pathways of sphingomyelin metabolism, including de novo synthesis, the salvage pathway, and the sphingomyelin cycle. Key enzymes are indicated at each step.[9][10][11]
Caption: Experimental Workflow for Lipid Probe Imaging.
This flowchart outlines the key steps in a typical live-cell imaging experiment using fluorescent lipid probes, from probe preparation to data analysis.[12]
Conclusion
The choice between this compound and other fluorescent lipid probes, such as BODIPY-sphingomyelin, depends critically on the specific experimental question. For studies requiring high brightness and photostability, particularly for long-term imaging, BODIPY-labeled probes are generally superior. Conversely, the environmental sensitivity of the NBD fluorophore can be leveraged to investigate the biophysical properties of cellular membranes, although this requires careful interpretation of the results. By understanding the distinct characteristics of each probe and employing rigorous experimental protocols, researchers can effectively harness these powerful tools to unravel the complex roles of sphingomyelin in cellular health and disease.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors [mdpi.com]
- 7. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Nanoscale Packing Differences in Sphingomyelin and Phosphatidylcholine Revealed by BODIPY Fluorescence in Monolayers: Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of C12 NBD Sphingomyelin: A Procedural Guide
For researchers and scientists engaged in drug development and cellular studies, the proper handling and disposal of fluorescently labeled compounds like C12 NBD Sphingomyelin are critical for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a fluorescently tagged sphingolipid used to study lipid metabolism and transport.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with appropriate safety measures. Although the Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), standard laboratory best practices for handling chemicals should always be observed.
Personal Protective Equipment (PPE) and Handling:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent accidental splashes.
-
Lab Coat: A standard laboratory coat is necessary to protect from skin contact.
-
Ventilation: Handle the compound in a well-ventilated area. For powdered forms or when creating aerosols, a chemical fume hood is recommended.
-
Hygiene: Always wash hands thoroughly after handling the compound.[2]
Quantitative Data from Safety Data Sheets
While specific quantitative data for disposal is limited, the following information from safety data sheets is pertinent to safe handling and storage.
| Data Point | Information | Importance in Disposal |
| GHS Hazard Classification | Not classified as hazardous | Informs the minimum required PPE and highlights low immediate risk during handling for disposal. |
| Storage Temperature | -20°C[3][4] | Ensures stability of the compound before use and disposal, preventing degradation into unknown substances. |
| Solubility | Soluble in Chloroform:Methanol (B129727) (2:1) and Methanol | Important for cleaning spills and preparing waste solutions for disposal. |
| Stability | Stable for at least one year[3][4] | Long-term stability means disposal procedures are consistent over time. |
Step-by-Step Disposal Protocol
The disposal recommendations for this compound present a nuanced approach. While the SDS for this compound suggests that "smaller quantities can be disposed of with household waste," general guidelines for fluorescent compounds and NBD dyes advocate for treating them as hazardous chemical waste.[5] To ensure the highest safety and environmental standards, the following protocol is recommended:
1. Waste Segregation and Collection:
-
Do not dispose of this compound, in any quantity, down the drain or in regular trash bins.[5]
-
All waste materials, including unused solutions, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
2. Container Labeling:
-
The waste container must be labeled in accordance with your institution's and local regulations for hazardous chemical waste.
-
The label should clearly identify the contents, for example: "Hazardous Waste: this compound (and any solvents used)." Include any other required hazard information.
3. Waste Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
This storage area should be approved for chemical waste.
4. Institutional Coordination:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
5. Spill Management:
-
In the event of a spill, wear appropriate PPE (gloves, lab coat, eye protection).
-
Absorb the material with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed waste into a sealed container for proper disposal as chemical waste.[2][5]
Experimental Protocol Integration
While no specific experimental protocols for the disposal of this compound are cited in the literature, the compound is used in assays to study sphingomyelinase activity.[1] Waste generated from such experiments should be handled as follows:
Protocol: Post-Assay Waste Management for Sphingomyelinase Activity Studies
-
Reaction Quenching: After the experimental reaction is complete, if applicable, quench the reaction according to your experimental protocol.
-
Collection of Aqueous Waste: Collect all aqueous solutions containing this compound and its enzymatic byproducts into a hazardous waste container designated for aqueous fluorescent compounds.
-
Collection of Solid Waste: Dispose of all contaminated materials, such as TLC plates, pipette tips, and microfuge tubes, in a solid hazardous waste container.
-
Decontamination of Glassware: Rinse any reusable glassware that came into contact with the compound with an appropriate solvent (e.g., methanol or a chloroform/methanol mixture) to remove residual fluorescence. Collect this rinse solvent as hazardous waste. Subsequent washing with laboratory detergent and water can then be performed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling C12 NBD Sphingomyelin
Essential safety protocols and logistical guidance for the handling and disposal of C12 NBD Sphingomyelin (B164518) are critical for ensuring a safe and efficient research environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize risks and build a strong foundation of laboratory safety.
C12 NBD Sphingomyelin is a fluorescently-labeled lipid used to study sphingomyelin metabolism and transport.[1][2] While the Safety Data Sheet (SDS) indicates that it is not classified as a hazardous substance, prudent laboratory practices are essential to ensure personnel safety and experimental integrity. All chemicals, regardless of their hazard classification, should be handled with caution as they may pose unknown risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Equipment | Specification | Purpose | Applicable Scenarios |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or splash goggles.[3][4][5] | To protect eyes from potential splashes of chemical solutions.[6] | Required for all handling procedures, including preparation of solutions and experimental use. |
| Hand Protection | Disposable nitrile gloves.[4] | To prevent skin contact with the chemical.[6] | Required for all handling procedures. For prolonged contact or when handling stock solutions, consider double-gloving.[6] |
| Body Protection | A long-sleeved laboratory coat.[3][5] | To protect skin and clothing from spills.[7] | Required when handling the solid compound or its solutions. |
| Respiratory Protection | Not generally required under normal laboratory conditions with adequate ventilation. | To prevent inhalation of airborne particles. | May be considered when handling large quantities of the powder outside of a chemical fume hood. |
| Foot Protection | Closed-toe shoes.[6] | To protect feet from spills and falling objects.[6] | Required in all laboratory areas. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and preserves the quality of the compound for research applications.
Upon receipt, this compound powder should be stored at -20°C.[8][9] The compound is typically shipped on dry ice.[8] For long-term stability, it is recommended to store the lipid as a solution in a suitable organic solvent, such as chloroform (B151607) or methanol, in a glass vial with a Teflon-lined cap at -20°C.[1][10] Avoid storing organic solutions in plastic containers as this can lead to the leaching of impurities.[10] Before use, allow the container to warm to room temperature before opening to prevent condensation.[10]
When preparing solutions, work in a well-ventilated area or a chemical fume hood. Wear the appropriate PPE as outlined in the table above. This compound is soluble in chloroform:methanol (2:1) and methanol.[1] For cell-based assays, it is often complexed with bovine serum albumin (BSA) to facilitate its delivery to cells.[11]
During experimental procedures, always wear the recommended PPE. Be mindful of potential splashes and spills. If working with living cells, be aware that NBD-labeled lipids can be metabolized.[12]
Disposal Plan
According to the Safety Data Sheet, small quantities of this compound can be disposed of with household waste. However, it is crucial to adhere to your institution's specific guidelines for chemical waste disposal. Uncleaned packaging should be disposed of according to official regulations. Do not allow the product to enter sewers or surface and ground water.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If they feel unwell, seek medical attention.[13] |
| Skin Contact | Rinse the affected area with plenty of soapy water.[13] |
| Eye Contact | Flush the eyes with plenty of water for several minutes.[13] |
| Ingestion | Rinse the mouth with water. If symptoms persist, consult a doctor.[13] |
For spills, the material can be collected with a wet cloth or gently swept into a suitable container for disposal.[13]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound I CAS#: 254117-01-6 I derivative of sphingomyelin (HY-113498) I InvivoChem [invivochem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. aspr.hhs.gov [aspr.hhs.gov]
- 8. scientificlabs.com [scientificlabs.com]
- 9. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ruixibiotech.com [ruixibiotech.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
